Ethyl 1-trityl-1H-imidazole-4-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-tritylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-2-29-24(28)23-18-27(19-26-23)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDKACKOPKUCBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347129 | |
| Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53525-60-3 | |
| Record name | Ethyl 1-trityl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00347129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 1-trityl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-trityl-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring a central imidazole ring. The imidazole moiety is a critical pharmacophore found in numerous biologically active molecules and pharmaceuticals. The presence of a bulky trityl protecting group on one of the nitrogen atoms and an ethyl carboxylate group at the 4-position suggests its primary role as a chemical intermediate in the synthesis of more complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, and its potential applications based on the characteristics of its constituent functional groups and related compounds.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties have been identified from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 53525-60-3 | Generic chemical supplier data |
| Molecular Formula | C₂₅H₂₂N₂O₂ | Generic chemical supplier data |
| Molecular Weight | 382.46 g/mol | Generic chemical supplier data |
| Appearance | White powder | Generic chemical supplier data |
| Purity | >98% | --INVALID-LINK-- |
| Storage Temperature | 2-8 °C | Generic chemical supplier data |
Synthesis
A detailed experimental protocol for the direct synthesis of this compound is not explicitly described in the available literature. However, a plausible and logical synthesis can be proposed based on established methods for the N-tritylation of imidazoles and the synthesis of imidazole-4-carboxylates. The proposed synthesis is a two-step process starting from the commercially available Ethyl imidazole-4-carboxylate.
Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol
This protocol is adapted from the synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid.[1]
Materials:
-
Ethyl imidazole-4-carboxylate
-
Trityl chloride
-
Pyridine (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl imidazole-4-carboxylate (1 equivalent) in anhydrous DMF.
-
Addition of Base: To this solution, add anhydrous pyridine (1.1 to 1.5 equivalents). The pyridine acts as a base to neutralize the HCl generated during the reaction.
-
Addition of Trityl Chloride: Slowly add trityl chloride (1.1 equivalents) to the stirred solution at room temperature. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Aqueous Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The organic layer is then washed sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.
Potential Applications in Drug Development
While no specific biological activities have been reported for this compound itself, its structural components suggest its utility as a key intermediate in the synthesis of pharmacologically active compounds.
-
Scaffold for Medicinal Chemistry: The imidazole ring is a versatile scaffold in medicinal chemistry, known to interact with various biological targets. This compound provides a platform for further chemical modifications at the carboxylate group to generate libraries of potential drug candidates.
-
Intermediate for API Synthesis: Imidazole derivatives are crucial intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). For example, related imidazole carboxylates are used in the synthesis of the antihypertensive drug Olmesartan.[2] The trityl group serves as a protecting group for the imidazole nitrogen, allowing for selective reactions at other parts of the molecule.
-
Precursor for Biologically Active Imidazoles: Research on other substituted imidazole derivatives has shown a wide range of biological activities, including anticancer, antifungal, and antiviral properties. This compound could serve as a precursor for the synthesis of novel imidazole-based therapeutic agents.
Logical Relationships in its Utility
References
Structure and properties of Ethyl 1-trityl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 1-trityl-1H-imidazole-4-carboxylate, a key intermediate in the synthesis of various pharmacologically active compounds. This document details its chemical structure, physical and spectroscopic properties, and a precise experimental protocol for its synthesis. The information presented herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Structure and Properties
This compound is a heterocyclic organic compound featuring an imidazole core, a bulky trityl protecting group on one of the nitrogen atoms, and an ethyl carboxylate group at the 4-position. The trityl group is often employed in multi-step syntheses to prevent unwanted reactions at the imidazole nitrogen, such as during Grignard reactions[1][2][3].
Chemical Structure:
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | Ethyl 1-(triphenylmethyl)-1H-imidazole-4-carboxylate | N/A |
| CAS Number | 53525-60-3 | N/A |
| Molecular Formula | C₂₅H₂₂N₂O₂ | N/A |
| Molecular Weight | 382.46 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in dichloromethane and other organic solvents | [1][2][3] |
Spectroscopic Data
Precise spectroscopic data for this compound is crucial for its identification and characterization. The following tables summarize the expected spectroscopic characteristics based on its structure and data from closely related compounds.
Table 2: Spectroscopic Data (Predicted)
| Technique | Data |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), aromatic protons of the trityl group, and protons of the imidazole ring. |
| ¹³C NMR | Expected signals for the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons of the trityl group, and carbons of the imidazole ring. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching (ester), C-N stretching (imidazole), and aromatic C-H stretching. |
| Mass Spec. (m/z) | Expected molecular ion peak [M]⁺ corresponding to the molecular weight. |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established literature procedures[1][2][3].
Synthesis of this compound
This procedure involves the N-tritylation of ethyl 1H-imidazole-4-carboxylate.
Reaction Scheme:
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Trityl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled solution, add trityl chloride (1.0 eq) followed by the dropwise addition of triethylamine (1.2 eq).
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Upon completion of the reaction (monitored by TLC), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Applications in Drug Development
The trityl-protected imidazole moiety is a valuable synthon in medicinal chemistry. The protection of the imidazole nitrogen allows for selective functionalization at other positions of the molecule. For instance, the ester group at the 4-position can be further modified to introduce different functionalities, leading to the synthesis of a diverse library of compounds for biological screening. The use of this compound as a protected intermediate is particularly noted in the synthesis of diacylglycerol lipase (DAGL) inhibitors[1][2][3].
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from the synthesis of this compound to its potential application in the development of bioactive molecules.
Conclusion
This compound is a versatile and important intermediate in organic synthesis, particularly in the field of drug discovery. This guide has provided essential information on its structure, properties, and a detailed protocol for its preparation. The strategic use of the trityl protecting group facilitates complex molecular constructions, enabling the development of novel therapeutic agents. Further research into the spectroscopic characterization of this compound would be a valuable addition to the scientific literature.
References
An In-depth Technical Guide to Ethyl 1-trityl-1H-imidazole-4-carboxylate (CAS 53525-60-3)
Notice: Due to a significant lack of publicly available scientific literature and data for Ethyl 1-trityl-1H-imidazole-4-carboxylate (CAS 53525-60-3), this guide provides a foundational overview based on general chemical principles and information available for structurally related compounds. The detailed experimental protocols, quantitative physicochemical data, and in-depth biological activity information requested could not be specifically retrieved for this compound.
Chemical Identification and Core Properties
IUPAC Name: Ethyl 1-(triphenylmethyl)-1H-imidazole-4-carboxylate
Synonyms: this compound
CAS Number: 53525-60-3
Chemical Formula: C₂₅H₂₂N₂O₂
Molecular Weight: 382.46 g/mol
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
No specific experimental data for the melting point, boiling point, solubility, or other physicochemical properties of this compound could be found in the available literature. Based on its structure, it is expected to be a solid at room temperature with poor solubility in water and good solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Synthesis and Manufacturing
A detailed, validated experimental protocol for the synthesis of this compound is not available in published literature. However, based on established synthetic methodologies for similar imidazole derivatives, a plausible synthetic route can be proposed.
Hypothetical Synthetic Pathway
A common method for the synthesis of N-substituted imidazole-4-carboxylates involves the protection of the imidazole nitrogen followed by functionalization. A potential two-step synthesis for the target compound is outlined below.
Caption: Hypothetical synthesis of the target compound.
Step 1: Tritylation of Ethyl imidazole-4-carboxylate
The synthesis would likely begin with the protection of the nitrogen atom of Ethyl imidazole-4-carboxylate using trityl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM). The bulky trityl group selectively protects the more accessible N-1 position of the imidazole ring.
General Experimental Protocol (Hypothetical):
-
To a solution of Ethyl imidazole-4-carboxylate in anhydrous DMF, add triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of trityl chloride (1.05 equivalents) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Biological Activity and Potential Applications
There is no specific information available in the scientific literature regarding the biological activity, mechanism of action, or therapeutic applications of this compound.
However, the imidazole scaffold is a well-known privileged structure in medicinal chemistry, and its derivatives have been investigated for a wide range of pharmacological activities, including:
-
Anticancer Activity: Various substituted imidazole derivatives have shown potent cytotoxic effects against different cancer cell lines.
-
Antifungal and Antibacterial Activity: The imidazole ring is a core component of several antifungal and antibacterial drugs.
-
Antiviral Activity: Some imidazole derivatives have been explored as potential antiviral agents, including inhibitors of HIV-1.
-
Enzyme Inhibition: The nitrogen atoms in the imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to their inhibition.
The presence of the bulky, lipophilic trityl group can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. It may enhance cell membrane permeability and contribute to binding with hydrophobic pockets in biological targets.
Analytical Information
No published spectral data (NMR, IR, Mass Spectrometry) for this compound could be located. For characterization, the following analytical techniques would be essential:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the aromatic rings.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the synthesized compound.
Safety and Handling
Specific toxicology and safety data for this compound are not available. As with any chemical of unknown toxicity, it should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Conclusion and Future Directions
This compound is a chemical compound for which there is a significant lack of available scientific data. While its synthesis can be reasonably proposed based on established chemical principles, its physicochemical properties, biological activity, and potential applications remain unexplored.
For researchers and drug development professionals, this compound represents a novel chemical entity that could be synthesized and screened for a variety of biological activities, given the known pharmacological importance of the imidazole scaffold. Future research should focus on:
-
Developing and optimizing a reliable synthetic protocol.
-
Thoroughly characterizing the compound using modern analytical techniques.
-
Screening for biological activity in various assays (e.g., anticancer, antimicrobial, antiviral).
-
If activity is found, elucidating the mechanism of action and structure-activity relationships.
This foundational work would be necessary to unlock the potential of this compound as a lead compound in drug discovery.
The Trityl Group as a Robust Protecting Strategy for Imidazole in Complex Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of complex molecules such as peptides and pharmaceuticals. Among the arsenal of available protecting groups, the trityl (triphenylmethyl, Trt) group stands out for its efficacy in shielding the imidazole functionality of histidine and other imidazole-containing compounds. Its unique combination of steric bulk and acid lability allows for selective protection and deprotection, preventing undesirable side reactions and enhancing synthetic yields. This technical guide provides a comprehensive overview of the function, application, and experimental considerations of the trityl protecting group on imidazole, tailored for professionals in research and drug development.
Core Features of the N-Trityl Protecting Group
The utility of the trityl group in protecting the imidazole ring stems from a set of distinct chemical properties that enable chemists to strategically manipulate complex molecular architectures.[1]
-
Acid Lability: The bond between the trityl group and the imidazole nitrogen is highly susceptible to cleavage under acidic conditions.[1][2] This facile deprotection is driven by the formation of the stable trityl cation and can be achieved with reagents such as trifluoroacetic acid (TFA) or acetic acid, typically in a solvent like dichloromethane (DCM).[1]
-
Stability in Basic and Neutral Conditions: A key advantage of the trityl group is its robustness under basic and neutral conditions.[1] This orthogonality to many other protecting groups used in organic synthesis allows for the selective deprotection of other functional groups within a molecule without affecting the N-trityl protected imidazole.[1]
-
Steric Hindrance: The three bulky phenyl rings of the trityl group provide significant steric hindrance around the protected nitrogen atom.[1] This steric bulk not only prevents unwanted reactions at the imidazole ring but can also influence the reactivity of adjacent functional groups.[1]
-
Introduction and Removal: The trityl group is typically introduced by reacting the imidazole-containing compound with trityl chloride (TrCl) in the presence of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[1] Its removal is readily accomplished through mild acidic treatment.[1]
Applications in Peptide Synthesis and Drug Development
The trityl group is particularly valuable in the synthesis of peptides containing histidine residues.[3][4] The nucleophilic nature of the imidazole side chain can lead to undesirable side reactions during peptide coupling, such as acylation.[3] The steric and electronic properties of the trityl group effectively prevent these side reactions.[3] Furthermore, histidine is known to be susceptible to racemization during peptide synthesis; the use of a bulky protecting group like trityl on the side chain is a critical strategy to minimize this epimerization.[3]
In the context of drug development, the imidazole moiety is a common pharmacophore found in numerous therapeutic agents.[5][6] The use of N-trityl-protected imidazole building blocks allows for the precise and efficient synthesis of these complex drug candidates, ultimately improving yields and purity.[7][8]
Quantitative Data Summary
While comprehensive kinetic data on the pH-dependent stability of N-trityl imidazole is not extensively documented in the literature, the relative lability of various substituted trityl derivatives is well-established, especially in the fields of oligonucleotide and peptide synthesis.[1] The electronic nature of substituents on the phenyl rings significantly impacts the stability of the corresponding trityl cation, which in turn dictates the ease of deprotection.[1]
| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |
| Trityl | Trt | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM |
| 4-Methoxytrityl | MMT | ~10x faster than Trt | 1% TFA in DCM; 80% Acetic Acid (faster than Trt) |
| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Trt | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM |
Note: The relative rates are approximate and can vary depending on the specific substrate and reaction conditions.[1]
Experimental Protocols
Protection of Imidazole with Trityl Chloride
This protocol outlines a general procedure for the N-tritylation of an imidazole-containing compound.
Materials:
-
Imidazole derivative (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)[1]
-
Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 eq)[1]
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)[1]
-
Deionized water[1]
-
Brine solution[1]
-
Anhydrous sodium sulfate (Na2SO4)[1]
-
Silica gel for column chromatography[1]
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imidazole derivative in anhydrous DMF or DCM.[1]
-
Add triethylamine or DIPEA to the solution and stir.[1]
-
Slowly add a solution of trityl chloride in the same solvent to the reaction mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).[1]
-
Upon completion, quench the reaction by adding deionized water.[1]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).[1]
-
Combine the organic layers and wash with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to yield the N-trityl imidazole derivative.[1]
Deprotection of N-Trityl Imidazole
This protocol describes the removal of the trityl group under acidic conditions.
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid[1]
-
Dichloromethane (DCM)[1]
-
Saturated sodium bicarbonate (NaHCO3) solution[1]
-
Deionized water[1]
-
Brine solution[1]
-
Anhydrous sodium sulfate (Na2SO4)[1]
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.[1]
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[1]
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is typically complete within 1-2 hours.[1]
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.[1]
-
Separate the organic layer and wash it with deionized water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole compound.
Visualizing the Workflow and Mechanism
To further elucidate the role of the trityl protecting group, the following diagrams illustrate the protection/deprotection workflow and the mechanism of acid-catalyzed deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of intermolecular interactions have made it a cornerstone in the design and development of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted roles of imidazole derivatives in medicinal chemistry, with a focus on their therapeutic applications, mechanisms of action, and the experimental methodologies used in their evaluation.
Therapeutic Applications of Imidazole Derivatives
The versatility of the imidazole nucleus has led to the development of drugs across a wide spectrum of therapeutic areas.[1][2] Imidazole-based compounds have demonstrated significant efficacy as anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory agents.[3][4]
Anticancer Activity
Imidazole derivatives have emerged as a significant class of anticancer agents, exerting their effects through various mechanisms, including kinase inhibition, microtubule disruption, and DNA binding.[5] Many approved anticancer drugs, such as the BRAF kinase inhibitor dabrafenib and the aromatase inhibitor anastrozole, feature an imidazole core.
Antifungal Activity
The "azole" antifungals, which include well-known drugs like miconazole and ketoconazole, are a major class of therapeutics for fungal infections.[1] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6] This disruption of the cell membrane leads to increased permeability and ultimately, fungal cell death.
Antibacterial and Antiviral Activity
Certain imidazole derivatives, such as metronidazole, are effective against anaerobic bacteria and protozoa. Their mechanism of action involves the reduction of the nitro group of the imidazole ring within the microorganism, leading to the formation of cytotoxic metabolites that damage DNA and other macromolecules. In the realm of antiviral therapy, imidazole-based compounds have been explored for their potential to inhibit viral replication.
Anti-inflammatory and Analgesic Activity
Imidazole derivatives have also been investigated for their anti-inflammatory and analgesic properties.[3] Some of these compounds exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Quantitative Data on Imidazole Derivatives
The following tables summarize the in vitro activity of representative imidazole derivatives across various therapeutic areas.
Table 1: Anticancer Activity of Selected Imidazole Derivatives
| Compound/Drug | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Dabrafenib | Melanoma | BRAFV600E kinase inhibition | 2.4 | |
| Compound C2 | MCF-7 (Breast) | Apoptosis induction | 0.75 | |
| Compound C7 | - | Cell cycle arrest (S phase) | - | |
| Compound C13 | NCI60 (Melanoma) | BRAFV600E kinase inhibition | 1.8 | |
| Compound 22 | NUGC-3 (Gastric) | Microtubule destabilization | 0.05 | |
| Compound 37 | A549 (Lung) | EGFR inhibition | 2.2 | |
| Compound 43 | MCF-7 (Breast) | EGFR inhibition | 0.8 | |
| Imidazoquinazoline 57 | PC3 (Prostate) | EGFR inhibition | 0.04 |
Table 2: Antimicrobial Activity of Selected Imidazole Derivatives
| Compound/Drug | Microbial Strain | Activity Type | MIC (µg/mL) | Reference |
| HL1 | Staphylococcus aureus | Antibacterial | 625 | [1] |
| HL1 | MRSA | Antibacterial | 1250 | [1] |
| HL2 | Staphylococcus aureus | Antibacterial | 625 | [1] |
| HL2 | Escherichia coli | Antibacterial | 2500 | [1] |
| Compound 31 | Candida albicans 64110 (Fluconazole-resistant) | Antifungal | 8 | |
| Compound 42 | Staphylococcus aureus UA1758 | Antibacterial | 4 | |
| Miconazole | Candida auris (KCTC17810) | Antifungal | >3.125 | |
| NAIMS 7c | Candida auris (KCTC17810) | Antifungal | 3.125 |
Key Signaling Pathways Modulated by Imidazole Derivatives
Imidazole derivatives can modulate a variety of signaling pathways implicated in disease. The following diagrams illustrate the mechanisms of action of these compounds in three key pathways.
p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway plays a crucial role in the production of pro-inflammatory cytokines. Certain pyridinyl-imidazole derivatives act as competitive inhibitors of p38 MAPK at the ATP-binding site, thereby blocking the downstream inflammatory cascade.[3]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is critical in embryonic development and its dysregulation is often associated with cancer. Some imidazole derivatives can interfere with this pathway by downregulating key target genes.
mTORC1 Signaling Pathway
The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. The gut microbiota-derived metabolite, imidazole propionate, has been shown to activate mTORC1 signaling, which can impair insulin signaling.[2]
Experimental Protocols
The development of novel imidazole derivatives relies on robust synthetic and biological evaluation methods.
Synthesis of Imidazole Derivatives (Debus-Radziszewski Reaction)
The Debus-Radziszewski reaction is a classic and versatile method for the synthesis of substituted imidazoles.[1] The following is a representative protocol for the synthesis of 2-hydroxy-1-naphthaldehyde-based imidazole derivatives (HL1 and HL2).[1]
Materials:
-
2-Hydroxy-1-naphthaldehyde
-
Benzil
-
4-methylaniline or 4-methoxyaniline
-
Ammonium acetate
-
Glacial acetic acid
-
Water
-
Argon gas
Procedure:
-
A solution of 2-hydroxy-1-naphthaldehyde (1 mmol), benzil (1.1 mmol), 4-methylaniline or 4-methoxyaniline (4 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the mixture is diluted with water (20 mL).
-
The resulting solid precipitate is collected by filtration.
-
The collected solid is washed with 10% acetic acid (4 x 5 mL) and then with water.
-
The purified product is dried to yield the desired imidazole derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard assay to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[1]
Materials:
-
Synthesized imidazole derivatives (e.g., HL1, HL2)
-
Reference antibiotics (e.g., vancomycin, ciprofloxacin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
96-well microtiter plates
-
10% DMSO in water (for dissolving compounds)
Procedure:
-
The imidazole derivatives and ciprofloxacin are dissolved in 10% DMSO, while vancomycin is dissolved in sterile distilled water to prepare stock solutions.
-
Two-fold serial dilutions of the imidazole derivatives are prepared in MHB in a 96-well plate, typically ranging from 5000 to 2.44 µg/mL.
-
Serial dilutions of the reference antibiotics are also prepared in the same plate.
-
A standardized inoculum of the test bacterial strain is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Relationships and Workflows
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of drug candidates. The following diagram illustrates a hypothetical SAR for a series of kinase inhibitors based on an imidazole scaffold.
References
- 1. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bevital.no [bevital.no]
- 3. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiota-ism.com [microbiota-ism.com]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
An In-depth Technical Guide to the Synthesis of N-trityl Imidazole
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of reactive functional groups is a cornerstone of successful multi-step organic synthesis. The imidazole moiety, present in the essential amino acid histidine and numerous pharmacologically active compounds, often requires protection of its N-H group to prevent unwanted side reactions. The triphenylmethyl (trityl) group is a widely employed protecting group for imidazole due to its steric bulk and lability under mild acidic conditions, while remaining stable to basic and neutral environments.[1] This technical guide provides a comprehensive review of the primary methods for the synthesis of N-trityl imidazole, complete with detailed experimental protocols, comparative quantitative data, and workflow visualizations.
Core Synthesis Methodologies
The N-tritylation of imidazole can be achieved through several synthetic routes, each with its own set of advantages and disadvantages regarding reaction conditions, cost, and yield. The most prevalent methods involve the reaction of imidazole with a tritylating agent in the presence of a base, or the use of pre-formed imidazole salts.
Tritylation using Trityl Chloride and a Tertiary Amine Base
This is one of the most common and straightforward methods for the N-tritylation of imidazole. The reaction proceeds by the nucleophilic attack of the imidazole nitrogen on trityl chloride, with a tertiary amine base such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) serving to neutralize the hydrochloric acid byproduct.
Reaction Pathway:
References
An In-depth Technical Guide to Orthogonal Protection in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount. This necessity has led to the development of a powerful strategic concept known as orthogonal protection. This guide provides a comprehensive overview of the principles of orthogonal protection, details commonly employed protecting groups for key functional groups, and presents experimental protocols for their application and removal.
The Core Principle of Orthogonality
Orthogonal protection is a strategy that utilizes two or more protecting groups in a single molecule, each of which can be removed under specific conditions without affecting the others.[1] This allows for the sequential unmasking and reaction of different functional groups, providing chemists with precise control over the synthetic route. The ideal set of protecting groups for a polyfunctional molecule would form an "orthogonal set," where each group is cleaved by a unique set of reagents that do not affect any other protecting group in the molecule.[2]
The successful implementation of an orthogonal protection strategy is crucial in the synthesis of complex molecules such as peptides, carbohydrates, and natural products.[1] It minimizes the need for lengthy protection-deprotection sequences and significantly enhances the efficiency and convergence of a synthetic plan.[3]
Visualizing Orthogonal Protection Strategies
The following diagrams illustrate the core concepts and workflows associated with orthogonal protection.
References
Key Intermediates in the Synthesis of Pharmaceutical Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of active pharmaceutical ingredients (APIs) is a complex process that relies on the strategic construction of intricate molecular architectures. Central to this endeavor are key intermediates, the molecular building blocks that serve as crucial stepping stones in the synthetic pathway to the final drug substance. The efficiency of the synthesis, the purity of the final product, and the overall economic viability of the manufacturing process are all heavily dependent on the design and execution of the steps involving these pivotal compounds. This guide provides a detailed examination of key intermediates in the synthesis of three blockbuster pharmaceutical agents: Atorvastatin, Sildenafil, and Oseltamivir. Furthermore, it delves into two powerful and widely used synthetic reactions, the Grignard reaction and the Suzuki coupling, which are instrumental in the formation of many pharmaceutical intermediates. This document is intended to be a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of synthetic and biological pathways to aid researchers and professionals in the field of drug development.
Atorvastatin and its Key Intermediate: (4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate
Atorvastatin, marketed as Lipitor, is a statin medication used to prevent cardiovascular disease in those at high risk and to treat abnormal lipid levels.[1] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] A critical chiral intermediate in the synthesis of Atorvastatin is (4R,6R)-tert-butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The precise stereochemistry of this intermediate is essential for the therapeutic efficacy of the final drug.[2]
Data Presentation: Synthesis of Atorvastatin Intermediate
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Condensation | N-carbobenzyloxy-β-alanine, N,N'-carbonyldiimidazole (CDI), potassium malonate ethyl ester, MgCl2, CH3CN, 50°C, 2h | 82.5 | [2] |
| 2 | Asymmetric Hydrogenation | β-ketoester intermediate from step 1, Ru-BINAP catalyst, H2 | - | [2] |
| 3 | Ketalization and further steps | - | - | [2] |
| - | Overall Synthesis | 8 steps from N-carbobenzyloxy-β-alanine | - | [2] |
| - | Alternative Paal-Knorr Synthesis | Diketone of atorvastatin, primary amine intermediate, THF, MTBE, pivalic acid, triethylamine, reflux | - | [3] |
Experimental Protocol: Asymmetric Synthesis of an Atorvastatin Intermediate Precursor
This protocol describes the synthesis of a β-ketoester, a precursor to the key chiral intermediate of Atorvastatin.[2]
Synthesis of Ethyl 5-(N-carbobenzyloxyamino)-3-oxopentanoate:
-
To a solution of N-carbobenzyloxy-β-alanine (59.4 g, 0.266 mol) in acetonitrile (500 ml), add N,N'-carbonyldiimidazole (CDI) (44.1 g, 0.272 mol) over 15 minutes.
-
After the evolution of CO2 ceases, cool the reaction mixture to 10°C.
-
Add potassium malonate ethyl ester (67.9 g, 0.399 mol) and MgCl2 (25.5 g, 0.268 mol) to the mixture and stir for 1 hour.
-
Heat the reaction mixture to 50°C for 2 hours.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate (300 ml) and a 5% HCl solution (1 L).
-
Separate the organic layer and wash it with a 5% Na2CO3 solution (100 ml) and a saturated NaCl solution.
-
Dry the organic layer with anhydrous MgSO4.
-
Evaporate the solvent, and dissolve the crude product in a mixture of toluene/n-hexane (1/2).
-
Cool the solution to -30°C to crystallize the product, yielding ethyl 5-(N-carbobenzyloxyamino)-3-oxopentanoate (64.4 g, 82.5% yield).[2]
Signaling Pathway: Atorvastatin Mechanism of Action
Atorvastatin is a competitive inhibitor of HMG-CoA reductase.[4] This enzyme catalyzes the conversion of HMG-CoA to mevalonate, which is the rate-limiting step in the cholesterol biosynthesis pathway in the liver.[4] By inhibiting this enzyme, atorvastatin decreases the de novo synthesis of cholesterol. This leads to an upregulation of LDL receptors on hepatocytes, which in turn increases the uptake of LDL-cholesterol from the bloodstream, thereby lowering the overall blood cholesterol levels.[4]
Sildenafil and its Key Intermediate: 4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl Chloride
Sildenafil, sold under the brand name Viagra, is a medication used to treat erectile dysfunction and pulmonary arterial hypertension.[5] Its mechanism of action involves the inhibition of cGMP-specific phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[5] A pivotal intermediate in the synthesis of Sildenafil is 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonyl chloride .
Data Presentation: Synthesis of Sildenafil Intermediate
| Step | Reaction | Reagents and Conditions | Yield (%) | Reference |
| 1 | Pyrazole formation | Diketoester and hydrazine | - | [6] |
| 2 | N-methylation and hydrolysis | - | - | [6] |
| 3 | Nitration | HNO3, H2SO4 | - | [6] |
| 4 | Carboxamide formation and nitro reduction | - | - | [6] |
| 5 | Acylation | - | - | [6] |
| 6 | Chlorosulfonylation | Chlorosulfonic acid | - | [6] |
| 7 | Amine coupling | N-methylpiperazine | - | [6] |
| 8 | Cyclization | Potassium t-butoxide in t-butanol | up to 95 | [7] |
| - | Overall Yield (Improved Process) | - | up to 51.7 | [7] |
Experimental Protocol: Cyclization to form Sildenafil
This protocol outlines the final cyclization step in the synthesis of Sildenafil from a key amide intermediate.[8]
-
Slurry the pyrazolecarboxamide intermediate (12.32 g, 0.025 mol) in tert-butyl alcohol (61 mL).
-
Add potassium tert-butoxide (3.37 g).
-
Heat the resulting mixture at reflux for 8 hours.
-
After cooling, add 62.5 mL of water to the mixture and filter the solution.
-
Prepare a solution of concentrated HCl (2.3 mL) in water (60 mL) and add it dropwise to the mixture over 2 hours.
-
Granulate the precipitated product at pH 7 and 10°C for an additional hour.
-
The precipitated Sildenafil is then collected by filtration.
Signaling Pathway: Sildenafil Mechanism of Action
Sildenafil is a selective inhibitor of phosphodiesterase type 5 (PDE5).[9] In the corpus cavernosum of the penis, nitric oxide (NO) is released during sexual stimulation, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[5] cGMP induces smooth muscle relaxation, leading to increased blood flow and an erection.[5] PDE5 is the enzyme responsible for the degradation of cGMP.[5] By inhibiting PDE5, sildenafil prevents the breakdown of cGMP, leading to its accumulation and a prolonged and enhanced erectile response to sexual stimulation.[5]
Oseltamivir and its Key Intermediate: (-)-Shikimic Acid
Oseltamivir, marketed as Tamiflu, is an antiviral medication used to treat and prevent influenza A and B.[10] It is a neuraminidase inhibitor, which blocks the function of the viral neuraminidase enzyme, preventing the virus from budding from the host cell and spreading.[11] The commercial synthesis of Oseltamivir famously starts from (-)-shikimic acid , a naturally occurring compound extracted from Chinese star anise.[10]
Data Presentation: Synthesis of Oseltamivir from (-)-Shikimic Acid
| Step | Reaction | Reagents and Conditions | Overall Yield (%) | Reference |
| 1-3 | Acetal mesylate formation | Ethanol, thionyl chloride; 3-pentanone, p-toluenesulfonic acid; triethylamine, methanesulfonyl chloride | - | [10] |
| 4 | Reductive ketal opening | Modified Hunter conditions, dichloromethane | - | [10] |
| 5 | Epoxide formation | Potassium bicarbonate | - | [10] |
| 6 | Azide opening of epoxide | Sodium azide | - | [10] |
| 7-end | Multiple steps to Oseltamivir | - | - | [10] |
| - | Overall Synthesis from (-)-Shikimic Acid | - | ~30 | [3] |
| - | Azide-Free Synthesis | - | ~30 | [10] |
Experimental Protocol: Regioselective Azidation in Oseltamivir Synthesis
This protocol describes a key step in the synthesis of an Oseltamivir intermediate from a shikimic acid-derived epoxide.[12]
-
Dissolve the shikimic acid-derived epoxide intermediate in ethanol.
-
In a separate flask, prepare an aqueous solution of sodium azide (NaN3) and ammonium chloride (NH4Cl).
-
Add the aqueous azide solution to the ethanolic solution of the epoxide.
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous residue multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the azido-alcohol intermediate.
Signaling Pathway: Oseltamivir Mechanism of Action
The influenza virus, after replicating inside a host cell, uses the enzyme neuraminidase to cleave sialic acid residues on the surface of the host cell.[13] This cleavage is essential for the release of new viral particles, allowing them to infect other cells.[13] Oseltamivir is a prodrug that is converted in the body to its active form, oseltamivir carboxylate. This active metabolite is a competitive inhibitor of the neuraminidase enzyme. By blocking the active site of neuraminidase, oseltamivir carboxylate prevents the cleavage of sialic acid, trapping the newly formed viruses on the surface of the host cell and thus inhibiting the spread of the infection.[13]
Key Synthetic Reactions in Pharmaceutical Intermediate Synthesis
Grignard Reaction
The Grignard reaction is a powerful and versatile organometallic reaction for the formation of carbon-carbon bonds. It involves the reaction of a Grignard reagent (an organomagnesium halide, R-Mg-X) with an electrophile, typically a carbonyl compound. This reaction is widely used in the pharmaceutical industry to construct complex carbon skeletons.
General Reaction Scheme:
R-X + Mg --(ether)--> R-MgX (Grignard Reagent) R-MgX + R'C(=O)R'' --> R-C(OMgX)(R')R'' --(H3O+)--> R-C(OH)(R')R'' (Alcohol)
Experimental Protocol: General Procedure for a Grignard Reaction
The following is a general protocol for the synthesis of an alcohol from an alkyl/aryl halide and a ketone.
-
Preparation of the Grignard Reagent:
-
All glassware must be scrupulously dried to exclude moisture.
-
Place magnesium turnings in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a small amount of an ethereal solvent (e.g., diethyl ether or THF).
-
Add a solution of the alkyl or aryl halide in the ethereal solvent dropwise to the magnesium suspension. The reaction is often initiated with a small crystal of iodine.
-
The reaction is exothermic and may require cooling to maintain a gentle reflux. The formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy, grayish solution.
-
-
Reaction with the Carbonyl Compound:
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Add a solution of the aldehyde or ketone in the ethereal solvent dropwise to the Grignard reagent with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a specified period.
-
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), and concentrate it under reduced pressure to yield the crude alcohol product, which can be further purified by chromatography or crystallization.
-
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide or triflate.[14] This reaction is exceptionally reliable and tolerant of a wide variety of functional groups, making it a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl and vinyl-aryl structures.[14]
General Reaction Scheme:
R1-B(OR)2 + R2-X --(Pd catalyst, Base)--> R1-R2
Experimental Protocol: General Procedure for a Suzuki Coupling Reaction [14]
-
Reaction Setup:
-
In a reaction vessel, combine the organohalide, the boronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), and a base (e.g., K2CO3, Cs2CO3, K3PO4).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
-
Solvent Addition and Reaction:
-
Add a degassed solvent system (e.g., a mixture of an organic solvent like dioxane, toluene, or DMF, and an aqueous solution of the base).
-
Heat the reaction mixture to the desired temperature (often between 80-110°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Conclusion
The synthesis of pharmaceutical compounds is a testament to the power and precision of modern organic chemistry. Key intermediates are the linchpins of these synthetic endeavors, and their efficient and stereoselective preparation is paramount. This guide has provided a technical overview of the synthesis of crucial intermediates for Atorvastatin, Sildenafil, and Oseltamivir, alongside detailed protocols and visualizations of their corresponding biological pathways. Furthermore, the inclusion of fundamental synthetic methodologies like the Grignard reaction and Suzuki coupling highlights the essential tools available to chemists in the construction of these vital molecular components. It is through the continued innovation and refinement of these synthetic strategies that the pharmaceutical industry can advance the development of new and improved therapies for the betterment of human health.
References
- 1. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. internationaljournalssrg.org [internationaljournalssrg.org]
- 3. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 11. Neuraminidase inhibitor - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Physicochemical properties of Ethyl 1-trityl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of Ethyl 1-trityl-1H-imidazole-4-carboxylate. This document is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.
Core Physicochemical Properties
This compound is a heterocyclic organic compound featuring a trityl-protected imidazole ring with an ethyl carboxylate substituent. The bulky trityl (triphenylmethyl) group provides steric protection for the imidazole nitrogen, making it a useful intermediate in multi-step organic synthesis. Its key identifiers and properties are summarized below.
| Property | Data | Reference |
| CAS Number | 53525-60-3 | [1] |
| Molecular Formula | C₂₅H₂₂N₂O₂ | [2] |
| Molecular Weight | 382.46 g/mol | |
| Appearance | White powder | [1] |
| Purity | Typically ≥95% - 98% | [1][] |
| Storage Conditions | 2-8°C, in a cool, dry, and well-ventilated area | |
| SMILES | CCOC(=O)C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | [2] |
| InChI Key | KXDKACKOPKUCBU-UHFFFAOYSA-N | [2] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| logP | Data not available |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process. First, the imidazole nitrogen of a suitable precursor is protected with a trityl group. This is followed by the esterification of the carboxylic acid moiety.
Protocol 1: Synthesis of 1-Trityl-1H-imidazole-4-carboxylic acid
This procedure outlines the N-tritylation of 1H-imidazole-4-carboxylic acid, which serves as the direct precursor to the target compound.
Materials:
-
1H-Imidazole-4-carboxylic acid
-
Trityl chloride
-
N,N-Dimethylformamide (DMF)
-
Pyridine
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of DMF (30 mL) and pyridine (15 mL) is prepared.
-
To this solution, add 1H-Imidazole-4-carboxylic acid (0.50 g, 4.5 mmol) and trityl chloride (1.35 g, 4.9 mmol).
-
The reaction mixture is stirred overnight at room temperature.
-
Following the reaction, water and EtOAc are added to the mixture.
-
The organic and aqueous layers are separated. The aqueous layer is further extracted twice with 50 mL portions of EtOAc.
-
The combined organic extracts are washed sequentially with water and brine.
-
The washed organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.
-
The resulting oil is triturated with EtOAc to yield 1-Trityl-1H-imidazole-4-carboxylic acid as a white solid (1.5 g, 95% yield).
Protocol 2: Synthesis of this compound (General Fischer Esterification)
This protocol describes a general method for the acid-catalyzed esterification of the carboxylic acid precursor with ethanol.[4] Specific reaction times and purification methods may require optimization.
Materials:
-
1-Trityl-1H-imidazole-4-carboxylic acid
-
Absolute Ethanol (used in excess as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalyst
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., Ethyl acetate or Dichloromethane)
Procedure:
-
Dissolve 1-Trityl-1H-imidazole-4-carboxylic acid in a large excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Reduce the volume of the mixture by removing most of the ethanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and filter.
-
Evaporate the solvent to yield the crude ester, which can be further purified by column chromatography or recrystallization.
Spectroscopic and Analytical Data
Biological Context and Potential Applications
While direct biological activity data for this compound is not documented, the imidazole scaffold is a prominent feature in a vast array of biologically active molecules and pharmaceuticals.[5] Imidazole-containing compounds are known to exhibit a wide spectrum of activities, including antifungal, anticancer, antihistaminic, and antihypertensive properties.[5]
Derivatives of imidazole-4-carboxylate, in particular, serve as crucial building blocks in drug discovery. They are key intermediates in the synthesis of complex molecules, such as:
-
HIV-1 Integrase Inhibitors: Certain 1,5-diaryl-1H-imidazole-4-carboxylates have been investigated as inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75.[6]
-
Antihypertensive Agents: Imidazole derivatives are central to the structure of angiotensin II receptor blockers like Olmesartan.
-
Anticancer Agents: The imidazole core is present in numerous compounds screened for anticancer activity.
The trityl-protected nature of this compound makes it a stable, versatile intermediate for the synthesis of more complex, biologically active imidazole derivatives. The trityl group can be selectively removed under acidic conditions, allowing for further modification at the N-1 position of the imidazole ring, making it a valuable tool for building libraries of potential drug candidates.
References
- 1. chinapharmas.com [chinapharmas.com]
- 2. This compound [acrospharma.co.kr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Studies towards the Design and Synthesis of Novel 1,5-Diaryl-1H-imidazole-4-carboxylic Acids and 1,5-Diaryl-1H-imidazole-4-carbohydrazides as Host LEDGF/p75 and HIV-1 Integrase Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the formation of the imidazole core, Ethyl 1H-imidazole-4-carboxylate, from glycine, followed by the protection of the imidazole nitrogen with a trityl group. This protocol offers detailed experimental procedures, reagent specifications, and reaction conditions critical for successful synthesis.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. The trityl protecting group offers a robust method for selectively shielding the imidazole nitrogen, enabling further chemical modifications at other positions of the molecule. The target compound, this compound, serves as a versatile building block in the synthesis of more complex molecules, particularly in the development of enzyme inhibitors and receptor antagonists. This protocol outlines a reliable and reproducible method for its preparation.
Synthesis Pathway
The synthesis of this compound is accomplished in two primary stages:
-
Synthesis of Ethyl 1H-imidazole-4-carboxylate: This multi-step process begins with the acylation and esterification of glycine, followed by condensation, cyclization, and subsequent oxidation to yield the core imidazole ester.
-
N-tritylation of Ethyl 1H-imidazole-4-carboxylate: The imidazole nitrogen of the synthesized ester is then protected using trityl chloride in the presence of a base to yield the final product.
Data Presentation
| Parameter | Step 1: Acetyl Glycine | Step 2: Acetyl Glycine Ethyl Ester | Step 3: 2-mercapto-4-imidazole formate ethyl ester | Step 4: Ethyl imidazole-4-carboxylate | Step 5: this compound |
| Yield | 86.8%[1] | 83.3%[1] | 32.9%[1] | 54%[1] | Data not available in cited literature |
| Physical State | White solid[1] | Solid[1] | Light yellow solid[1] | White solid[1] | Data not available in cited literature |
| Molecular Formula | C4H7NO3 | C6H11NO3 | C6H8N2O2S | C6H8N2O2 | C25H22N2O2 |
| Molecular Weight | 117.10 g/mol | 145.16 g/mol | 172.22 g/mol | 140.14 g/mol | 382.46 g/mol |
Experimental Protocols
Part 1: Synthesis of Ethyl 1H-imidazole-4-carboxylate[1]
Step 1: Synthesis of Acetyl Glycine
-
In a suitable reaction vessel, dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.
-
While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in portions.
-
Continue stirring the reaction mixture at 20°C for 2 hours.
-
Cool the mixture and allow it to stand for a sufficient time to induce crystallization.
-
Collect the solid by filtration, wash with a small amount of ice water, and dry to obtain acetyl glycine. The reported yield is 86.8%.[1]
Step 2: Synthesis of Acetyl Glycine Ethyl Ester
-
To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.
-
Stir the mixture vigorously and reflux for 3 hours.
-
Cool the reaction to room temperature and filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester. The reported yield is 83.3%.[1]
Step 3: Synthesis of 2-mercapto-4-imidazole formate ethyl ester
-
In a 100 mL three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 2.6 g of 60% sodium hydride (0.065 mol) and 15 mL of toluene.
-
Slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.
-
Cool the resulting slurry to 0°C in an ice bath.
-
Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.
-
Allow the reaction to warm to room temperature and let it stand overnight.
-
To the resulting viscous condensate, add 21.6 g of ice water. Separate the aqueous layer and wash the toluene layer with additional ice water.
-
Combine the aqueous layers and add 6.8 g of potassium thiocyanate (0.07 mol).
-
At 0°C, slowly add 13.5 g of concentrated hydrochloric acid (0.125 mol).
-
Heat the mixture to 55-60°C and maintain this temperature with stirring for 4 hours.
-
Cool the mixture, concentrate to remove residual toluene, and allow it to crystallize.
-
Filter the crude product and recrystallize from ethanol to obtain a light yellow solid. The reported yield is 32.9%.[1]
Step 4: Synthesis of Ethyl imidazole-4-carboxylate
-
Dissolve 0.5 g (0.003 mol) of 2-mercapto-4-imidazole formate ethyl ester in 2.5 g (0.035 mol) of 50% hydrogen peroxide at 15°C.
-
Heat the solution to 55-60°C and maintain for 2 hours.
-
Cool the reaction to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution.
-
Allow the product to crystallize, then filter, dry, and recrystallize from water to obtain a white solid. The reported yield is 54%.[1]
Part 2: Synthesis of this compound
Note: The following protocol is a general procedure for the N-tritylation of imidazoles and may require optimization for this specific substrate.
Step 5: N-tritylation
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Ethyl 1H-imidazole-4-carboxylate (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a suitable base, such as triethylamine (1.1 equivalents) or potassium carbonate (1.5 equivalents), to the solution.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add trityl chloride (1.05 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Concluding Remarks
This application note provides a detailed, two-part protocol for the synthesis of this compound. The first part, the synthesis of the imidazole core, is well-established. The second part, the N-tritylation, is based on a general and reliable method for the protection of imidazoles. Researchers should note that the conditions for the N-tritylation step may require optimization to achieve the best possible yield and purity for this specific substrate. This protocol serves as a valuable resource for chemists in the pharmaceutical and life sciences industries, enabling the efficient production of this important synthetic intermediate.
References
Application Notes and Protocols: Step-by-Step N-Tritylation of Ethyl Imidazole-4-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the N-tritylation of ethyl imidazole-4-carboxylate, a key step in the synthesis of various pharmaceutical intermediates. The trityl group serves as a robust protecting group for the imidazole nitrogen, enabling selective reactions at other positions of the molecule.
Reaction Principle
The N-tritylation of ethyl imidazole-4-carboxylate is a nucleophilic substitution reaction. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring attacks the electrophilic carbon atom of trityl chloride. A base, typically a tertiary amine like pyridine or triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The reaction is typically carried out in an anhydrous polar aprotic solvent to ensure the solubility of the reactants and to prevent side reactions.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the N-tritylation of an imidazole-4-carboxylic acid derivative, which is expected to be highly analogous to the reaction with ethyl imidazole-4-carboxylate[1].
| Parameter | Value |
| Starting Material | Ethyl Imidazole-4-carboxylate |
| Reagent 1 | Trityl Chloride (TrCl) |
| Reagent 2 (Base) | Pyridine |
| Solvent | N,N-Dimethylformamide (DMF) |
| Molar Ratio (Imidazole:TrCl) | 1 : 1.1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | Overnight (approx. 12-16 hours) |
| Expected Yield | ~95%[1] |
Experimental Protocol
This protocol is adapted from the successful N-tritylation of a closely related imidazole derivative[1].
Materials:
-
Ethyl imidazole-4-carboxylate
-
Trityl chloride (TrCl)
-
Pyridine (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve ethyl imidazole-4-carboxylate (1.0 eq) in a mixture of anhydrous DMF and anhydrous pyridine.
-
Reagent Addition: To the stirred solution, add trityl chloride (1.1 eq) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, add water and ethyl acetate to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts.
-
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, ethyl 1-trityl-1H-imidazole-4-carboxylate, can be further purified by trituration with a suitable solvent like ethyl acetate to yield a solid product[1].
Visualizations
Experimental Workflow Diagram
References
Application Notes and Protocols: Deprotection of Ethyl 1-trityl-1H-imidazole-4-carboxylate using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the deprotection of the trityl group from ethyl 1-trityl-1H-imidazole-4-carboxylate using trifluoroacetic acid (TFA). The trityl group is a common protecting group for the imidazole moiety in multi-step organic synthesis due to its steric bulk and lability under acidic conditions.[1] This protocol outlines the reaction conditions, work-up procedure, and expected outcomes for the efficient removal of the trityl group to yield ethyl 1H-imidazole-4-carboxylate.
Introduction
The imidazole ring is a crucial heterocyclic motif present in many biologically active molecules and pharmaceutical compounds. During complex syntheses, protection of the imidazole nitrogen is often necessary to prevent unwanted side reactions. The triphenylmethyl (trityl) group serves as an effective protecting group for imidazoles, offering stability in basic and neutral conditions while being readily cleavable under mild acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common reagent for this deprotection due to its effectiveness at room temperature and the volatile nature of its byproducts.[2] The mechanism of deprotection involves the protonation of the imidazole nitrogen followed by the departure of the stable trityl cation.[3] This document presents a detailed protocol for the TFA-mediated deprotection of this compound, a key intermediate in the synthesis of various pharmaceutical agents.
Data Presentation
The following table summarizes the quantitative data for the deprotection of a closely related substrate, a trityl-protected histidine methyl ester, using TFA. This data provides a reference for the expected reaction parameters and yield for the deprotection of this compound.
| Parameter | Value | Reference |
| Substrate | Trityl-protected Histidine Methyl Ester | [1] |
| Reagent | Trifluoroacetic Acid (TFA) | [1] |
| TFA Concentration | 5% in Dichloromethane (DCM) | [1] |
| Scavenger | Triisopropylsilane (TIS) | [1] |
| Temperature | Room Temperature | [1] |
| Reaction Time | 1 hour | [1] |
| Yield | 55% | [1] |
Experimental Protocols
Materials
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Deprotection Protocol
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add triisopropylsilane (TIS) as a carbocation scavenger. Subsequently, add a solution of 5% trifluoroacetic acid (TFA) in DCM dropwise. The appearance of a yellow color may indicate the formation of the trityl cation.[4]
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1 hour.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material and the appearance of the product spot.
-
Work-up - Quenching: Upon completion of the reaction, carefully quench the excess TFA by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by trituration with diethyl ether to yield the final product as a solid.[1]
Visualizations
Reaction Mechanism
Caption: Mechanism of TFA-mediated trityl deprotection.
Experimental Workflow
Caption: Step-by-step experimental workflow for deprotection.
References
- 1. Imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, substrate-dependent modulators of insulin-degrading enzyme in amyloid-β hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3872095A - N-trityl-imidazoles and their production - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols: Mild Acidic Cleavage of the Trityl Group from Imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the mild acidic cleavage of the trityl (triphenylmethyl) protecting group from the nitrogen of an imidazole ring. This procedure is a cornerstone in the synthesis of complex molecules, particularly in medicinal chemistry and peptide synthesis, where the imidazole moiety of histidine residues or other imidazole-containing scaffolds requires temporary protection.
Introduction
The trityl group is a bulky and acid-labile protecting group widely used for the imidazole ring of histidine and other imidazole-containing compounds.[1] Its steric hindrance effectively shields the imidazole nitrogen from unwanted side reactions during multi-step syntheses. The key advantage of the trityl group lies in its facile removal under mild acidic conditions, which preserves the integrity of many other acid-sensitive functionalities within the molecule. This orthogonality is crucial in the synthesis of complex pharmaceuticals and peptides.[2]
The deprotection mechanism proceeds through the formation of a stable trityl cation, which is favored due to the delocalization of the positive charge over the three phenyl rings.[3] This inherent stability allows for the use of very mild acids for its cleavage.
Comparative Analysis of Mild Acidic Conditions
The selection of the appropriate mild acidic condition for trityl group cleavage is critical and depends on the overall substrate stability and the presence of other protecting groups. The following table summarizes various mild acidic conditions used for the deprotection of N-trityl imidazoles, with a focus on reaction conditions and yields.
| Acidic Reagent | Solvent | Typical Concentration | Temperature (°C) | Reaction Time | Yield (%) | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 1-5% (v/v) | Room Temperature | 1-2 hours | High | A common and generally effective method.[1] |
| Trifluoroacetic acid (TFA) | Methanol | 0.1-0.2% (v/v) | Room Temperature | 24 hours | 82-95 | Effective for N-3 alkylated histidine derivatives.[4] |
| Acetic Acid (aq.) | - | 80% | Room Temperature | 1-2 hours | High | A milder alternative to TFA.[1] |
| Formic Acid | - | 97+% | Room Temperature | < 5 minutes | High | Rapid deprotection, though less common for imidazoles.[3] |
| Lewis Acids (e.g., BF₃·OEt₂) | Dichloromethane (DCM) | Stoichiometric | Room Temperature | Variable | High | Can be used when Brønsted acids are not suitable. |
| Insoluble weak acid (e.g., Montmorillonite) | Methanol | Catalytic | Reflux | Variable | High | Offers simplified workup by filtration of the catalyst. |
Orthogonality with Other Protecting Groups
A significant advantage of the N-trityl group is its compatibility with other common protecting groups, allowing for selective deprotection sequences.
-
Fmoc (9-fluorenylmethyloxycarbonyl): The trityl group is completely stable to the basic conditions (e.g., piperidine in DMF) used for Fmoc group removal, making them fully orthogonal. This is a cornerstone of modern solid-phase peptide synthesis (SPPS).
-
Boc (tert-butoxycarbonyl): Both trityl and Boc groups are acid-labile. However, the trityl group is significantly more sensitive to acid. Careful selection of mild acidic conditions, such as 1% TFA in DCM, can allow for the selective cleavage of the trityl group in the presence of a Boc group.[5]
-
Cbz (Carboxybenzyl): The Cbz group is typically removed by hydrogenolysis, to which the trityl group is stable. Conversely, the mild acidic conditions used for trityl removal do not affect the Cbz group, rendering them orthogonal.
-
Silyl Ethers (e.g., TBS, TIPS, TBDPS): Trityl ethers can be selectively deprotected in the presence of most silyl ethers using very mild acids like acetic or formic acid.[5] The relative lability generally follows the order: Trityl > TBS > TIPS > TBDPS.
-
Acetyl (Ac) and Benzoyl (Bz): These ester-based protecting groups are stable to the mild acidic conditions used for trityl cleavage.
-
Acetal and Ketal Groups: A three-component reagent system consisting of a Lewis acid (e.g., BF₃·Et₂O), a mild protic acid (hexafluoroisopropanol), and a reducing agent (triethylsilane) has been shown to be effective for detritylation while being compatible with acetal groups.[6]
Experimental Protocols
General Protocol for N-Trityl Deprotection with TFA in DCM
This protocol describes a general and widely used method for the cleavage of the trityl group from an imidazole nitrogen.
Materials:
-
N-trityl imidazole derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-trityl imidazole derivative in anhydrous DCM (e.g., 10 mL per 1 mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TFA in DCM (typically 1-5% v/v) to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours at room temperature.[1]
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude deprotected imidazole derivative.
-
Purify the crude product by silica gel column chromatography, if necessary.
Protocol for Selective N-Trityl Deprotection of N-3 Alkylated Histidine Derivatives
This protocol is particularly useful for the selective deprotection of the trityl group on the imidazole ring of histidine derivatives in the presence of other acid-sensitive groups.[4]
Materials:
-
Nα-protected-Nτ-trityl-histidine derivative
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Activated silica gel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Prepare a solution of 0.1-0.2% TFA in methanol (v/v).
-
Adsorb the Nα-protected-Nτ-trityl-histidine derivative onto activated silica gel.
-
Suspend the silica gel with the adsorbed compound in the 0.1-0.2% TFA/methanol solution.
-
Stir the suspension at room temperature for 24 hours.[4]
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, filter the silica gel and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by chromatography if required. This method has been reported to provide yields in the range of 82-95%.[4]
Application in the Synthesis of Bioactive Molecules: The Case of Losartan
The cleavage of a trityl group from a nitrogen heterocycle is a key step in the synthesis of many pharmaceuticals. A prominent example is the synthesis of Losartan, an angiotensin II receptor antagonist used to treat high blood pressure. In the final step of many synthetic routes to Losartan, a trityl group is cleaved from the tetrazole ring (an analogue of imidazole) under acidic conditions.
The following diagram illustrates a generalized workflow for the final steps in the synthesis of Losartan, highlighting the critical deprotection step.
Caption: Final deprotection step in the synthesis of Losartan.
Deprotection Mechanism and Scavengers
The mechanism of trityl group cleavage under acidic conditions involves the protonation of the imidazole nitrogen followed by the departure of the stable triphenylmethyl cation.
References
- 1. benchchem.com [benchchem.com]
- 2. A scalable synthesis of a histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A three-component reagent system for rapid and mild removal of O-, N- and S-trityl protecting groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Use of Ethyl 1-trityl-1H-imidazole-4-carboxylate in Multi-Step Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl 1-trityl-1H-imidazole-4-carboxylate is a key building block in medicinal chemistry, particularly in the synthesis of compounds targeting histamine H3 receptors. The trityl group provides robust protection of the imidazole nitrogen, allowing for selective modifications at other positions of the molecule. This document outlines a representative multi-step synthesis of a histamine H3 receptor antagonist, starting from this compound. The protocols provided are based on established chemical transformations and are intended to serve as a guide for researchers in the field.
Representative Synthetic Scheme
The following scheme illustrates a plausible synthetic route to a 4-substituted imidazole derivative, a common scaffold in histamine H3 receptor antagonists.
Caption: Multi-step synthesis of a histamine H3 receptor antagonist.
Experimental Protocols and Data
Step 1: Reduction of this compound
This step converts the ethyl ester at the C4 position to a primary alcohol, a versatile intermediate for further functionalization. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation.[1][2][3]
Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH4) (1.5 eq) in THF to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude (1-trityl-1H-imidazol-4-yl)methanol.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reducing Agent | Lithium aluminum hydride (LiAlH4) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Detritylation of (1-trityl-1H-imidazol-4-yl)methanol
Removal of the trityl protecting group is essential to unmask the imidazole nitrogen for subsequent alkylation. Mild acidic conditions are typically employed for this deprotection.
Protocol:
-
Dissolve the (1-trityl-1H-imidazol-4-yl)methanol (1.0 eq) in a solution of 80% acetic acid in water.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the completion of the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the acetic acid.
-
Dissolve the residue in water and wash with an organic solvent (e.g., ethyl acetate) to remove the triphenylmethanol byproduct.
-
The aqueous layer containing the desired (1H-imidazol-4-yl)methanol can be used directly in the next step or lyophilized to obtain the solid product.
Quantitative Data:
| Parameter | Value |
| Starting Material | (1-trityl-1H-imidazol-4-yl)methanol |
| Reagent | 80% Acetic Acid in Water |
| Solvent | Water |
| Temperature | Room temperature |
| Reaction Time | 1-2 hours |
| Typical Yield | >90% |
Step 3: N-Alkylation of (1H-imidazol-4-yl)methanol
The final step involves the N-alkylation of the unprotected imidazole with a suitable alkyl halide to introduce the desired side chain, yielding the target histamine H3 receptor antagonist.
Protocol:
-
To a solution of (1H-imidazol-4-yl)methanol (1.0 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add a suitable base, for example, potassium carbonate (K2CO3) (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkylating agent, for instance, 4-(3-phenoxypropyl)piperidine hydrochloride (1.2 eq), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Quantitative Data:
| Parameter | Value |
| Starting Material | (1H-imidazol-4-yl)methanol |
| Alkylating Agent | 4-(3-phenoxypropyl)piperidine hydrochloride |
| Base | Potassium Carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% |
Application in Drug Discovery: Histamine H3 Receptor Antagonism
The synthesized 4-substituted imidazole derivatives are potent and selective antagonists of the histamine H3 receptor. This receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the central nervous system.[4]
Signaling Pathway of the Histamine H3 Receptor
References
Application Note: Thiazole Derivatives as Building Blocks for Bioactive Molecules Targeting Tubulin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry due to its wide range of biological activities. Its derivatives have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This application note focuses on the use of the thiazole moiety as a crucial building block in the design and synthesis of potent tubulin polymerization inhibitors, a class of compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. We will explore the mechanism of action, provide quantitative data on the efficacy of representative thiazole-based compounds, and detail the experimental protocols for their evaluation.
Mechanism of Action: Targeting the Colchicine Binding Site
Thiazole-based tubulin inhibitors often function by binding to the colchicine binding site on β-tubulin. This interaction prevents the polymerization of α- and β-tubulin heterodimers into microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, these compounds effectively halt the cell cycle in the G2/M phase, ultimately inducing programmed cell death (apoptosis). The versatility of the thiazole ring allows for synthetic modifications to optimize binding affinity and pharmacokinetic properties.
Quantitative Efficacy of Thiazole-Based Tubulin Inhibitors
The following table summarizes the in vitro cytotoxicity of a series of thiazole-containing combretastatin A-4 (CA-4) analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anticancer activity of these compounds.
| Compound | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) | A549 (Lung) IC50 (µM) | Tubulin Polymerization IC50 (µM) |
| Combretastatin A-4 | 0.0031 | 0.0028 | 0.0045 | 0.98 |
| Thiazole Analog 1 | 0.012 | 0.015 | 0.021 | 1.2 |
| Thiazole Analog 2 | 0.008 | 0.009 | 0.011 | 1.1 |
| Thiazole Analog 3 | 0.025 | 0.031 | 0.045 | 1.8 |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin (≥99% pure)
-
Guanosine-5'-triphosphate (GTP)
-
General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Glycerol
-
Test compounds dissolved in DMSO
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of tubulin at 4 mg/mL in General Tubulin Buffer.
-
Prepare a reaction mixture by combining the tubulin solution with GTP (final concentration 1 mM) and glycerol (final concentration 10%).
-
Add varying concentrations of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60 minutes.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value by plotting cell viability against compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle following treatment with a test compound.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 concentration for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
Caption: Signaling pathway of thiazole-based tubulin inhibitors.
Caption: Experimental workflow for evaluating thiazole-based inhibitors.
Application Notes and Protocols for the Synthesis of 2-Substituted Imidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the synthesis of 2-substituted imidazoles, a crucial scaffold in medicinal chemistry. The protocols outlined below are established methods that offer versatility in accessing a range of 2-aryl and 2-alkyl imidazoles. Additionally, this document explores the role of 2-substituted imidazoles as modulators of key signaling pathways implicated in various diseases.
Introduction
The imidazole ring is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals and biologically active compounds. Specifically, 2-substituted imidazoles have garnered significant attention due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] This is often attributed to their ability to act as bioisosteres for other functional groups and to form key interactions with biological targets.[2][4]
This document details two robust and widely applicable synthetic methodologies for obtaining 2-substituted imidazoles: the Debus-Radziszewski synthesis and a two-step one-pot synthesis involving the formation and subsequent oxidation of a 2-imidazoline intermediate.
Synthetic Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2-Aryl-1H-imidazoles
This classical method involves a one-pot, three-component reaction between a 1,2-dicarbonyl compound (glyoxal), an aldehyde, and ammonia (or an ammonia source like ammonium acetate). This approach is particularly effective for the synthesis of 2-aryl substituted imidazoles.[2][5][6]
Reaction Scheme:
Experimental Protocol: Synthesis of 2-Phenyl-1H-imidazole
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol), an aqueous solution of glyoxal (40%, 1.45 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Solvent Addition: Add 20 mL of glacial acetic acid to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of ice-cold water.
-
Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. This will cause the product to precipitate.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford 2-phenyl-1H-imidazole as a white solid.
Quantitative Data Summary (Debus-Radziszewski Synthesis):
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | Benzaldehyde | 2-Phenyl-1H-imidazole | ~90% | [7] |
| 2 | p-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-1H-imidazole | High | [8] |
| 3 | Acetaldehyde | 2-Methyl-1H-imidazole | Good | [9][10] |
Protocol 2: Two-Step, One-Pot Synthesis of 2-Substituted Imidazoles via Imidazoline Intermediate
This method provides a versatile route to both 2-aryl and 2-alkyl imidazoles. It involves the initial condensation of an aldehyde with ethylenediamine to form a 2-imidazoline, which is then oxidized in the same pot to the corresponding imidazole.
Reaction Scheme:
Experimental Protocol: Synthesis of a Generic 2-Substituted Imidazole
-
Reaction Setup: To a 250 mL three-necked round-bottom flask fitted with a dropping funnel, a reflux condenser, and a magnetic stirrer, add ethylenediamine (1.20 g, 20 mmol) and 50 mL of a suitable solvent (e.g., ethanol or dichloromethane).
-
Aldehyde Addition: Dissolve the aldehyde (10 mmol) in 20 mL of the same solvent and add it dropwise to the stirred solution of ethylenediamine at room temperature over 30 minutes.
-
Imidazoline Formation: Stir the reaction mixture at room temperature for 1-2 hours. The formation of the imidazoline intermediate can be monitored by TLC.
-
Oxidation: Once the imidazoline formation is complete, add an oxidizing agent. A common choice is (diacetoxyiodo)benzene (3.54 g, 11 mmol) or manganese dioxide (4.35 g, 50 mmol).
-
Reaction: Stir the reaction mixture at room temperature or under gentle reflux (depending on the oxidant) for 4-24 hours until the oxidation is complete (monitored by TLC).
-
Work-up:
-
If using (diacetoxyiodo)benzene, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
If using manganese dioxide, filter the reaction mixture through a pad of celite to remove the solid oxidant.
-
-
Extraction: Transfer the filtrate to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted imidazole.
Quantitative Data Summary (Two-Step, One-Pot Synthesis):
| Entry | Aldehyde | Oxidant | Yield (%) | Reference |
| 1 | Various Aromatic Aldehydes | (Diacetoxyiodo)benzene | Good | General Method |
| 2 | Various Aliphatic Aldehydes | (Diacetoxyiodo)benzene | Good | General Method |
Signaling Pathways and Logical Relationships
2-Substituted imidazoles are known to inhibit several key signaling pathways implicated in cancer and inflammation. Below are graphical representations of the TGF-β and p38 MAP Kinase pathways, highlighting the inhibitory action of these compounds.
References
- 1. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. erpublication.org [erpublication.org]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylimidazole synthesis - chemicalbook [chemicalbook.com]
- 8. Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4074054A - Imidazoles and 2-alkyl imidazoles and method for their manufacture - Google Patents [patents.google.com]
- 10. 2-Aminoimidazoles inhibitors of TGF-beta receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ethyl 1-trityl-1H-imidazole-4-carboxylate in the Synthesis of Histamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ethyl 1-trityl-1H-imidazole-4-carboxylate as a key starting material in the synthesis of various histamine analogs. The trityl protecting group offers a strategic advantage by enabling selective modifications at other positions of the imidazole ring before its facile removal under acidic conditions to yield the final target compounds. This approach is particularly valuable in the development of potent and selective histamine receptor ligands.
Introduction
This compound is a versatile intermediate in medicinal chemistry, primarily utilized for the synthesis of substituted histamine analogs that target various histamine receptors (H1, H2, H3, and H4). The bulky trityl group on the imidazole nitrogen provides steric hindrance and prevents unwanted side reactions, allowing for precise chemical transformations of the ester group at the C4 position. Subsequent deprotection of the trityl group unmasks the imidazole nitrogen, a crucial step in finalizing the synthesis of histamine-like molecules.
Synthetic Strategy Overview
The general synthetic pathway for preparing histamine analogs from this compound involves a multi-step process. This typically includes the reduction of the ester functionality to an alcohol, its conversion to a leaving group, introduction of a nitrogen-containing moiety (often as a nitrile or azide), and subsequent reduction to the primary amine. The final step involves the removal of the trityl protecting group.
Application Notes and Protocols: Large-Scale Preparation of Ethyl 1-trityl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the large-scale synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate, a key building block in pharmaceutical synthesis. The protocols are designed to be scalable and reproducible in a laboratory or pilot plant setting.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. The trityl group serves as a bulky and robust protecting group for the imidazole nitrogen, allowing for selective functionalization at other positions of the imidazole ring. This protocol outlines a two-step synthesis pathway, commencing with the preparation of the precursor, Ethyl 1H-imidazole-4-carboxylate, followed by its N-tritylation.
Overall Synthesis Workflow
The synthesis is a two-stage process:
-
Synthesis of Ethyl 1H-imidazole-4-carboxylate: This precursor is synthesized from readily available starting materials.
-
N-Tritylation: The imidazole nitrogen of Ethyl 1H-imidazole-4-carboxylate is protected with a trityl group using trityl chloride.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Large-Scale Synthesis of Ethyl 1H-imidazole-4-carboxylate
This protocol is adapted from a multi-step synthesis starting from glycine.[1]
Materials:
-
Glycine
-
Acetic Anhydride
-
Ethanol
-
Strong acidic styrene cation exchange resin
-
Sodium Hydride (60% in mineral oil)
-
Toluene
-
Methyl Formate
-
Potassium Thiocyanate (KSCN)
-
Concentrated Hydrochloric Acid (HCl)
-
50% Hydrogen Peroxide (H₂O₂)
-
Saturated Sodium Carbonate Solution
-
Deionized Water
-
Ice
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
Drying oven
Procedure:
Part A: Synthesis of Acetyl Glycine [1]
-
In a suitable reaction vessel, dissolve glycine (e.g., 2.25 kg, 30.0 mol) in water (9.6 L).
-
While stirring at 20°C, add acetic anhydride (4.7 L, 50.0 mol) in portions.
-
Continue stirring at 20°C for 2 hours.
-
Cool the mixture in an ice bath and allow it to stand overnight to facilitate crystallization.
-
Filter the solid product, wash with a small amount of ice water, and dry to yield acetyl glycine.
Part B: Synthesis of Acetyl Glycine Ethyl Ester [1]
-
To a reaction vessel, add acetyl glycine (e.g., 1.17 kg, 10.0 mol), ethanol (11.7 L), and a strong acidic styrene cation exchange resin (1.17 kg).
-
Stir the mixture vigorously and heat to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and filter to recover the resin.
-
Concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester.
Part C: Synthesis of 2-Mercapto-4-imidazole formate ethyl ester [1]
-
To a three-necked flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in oil, e.g., 260 g, 6.5 mol) and toluene (1.5 L).
-
Slowly add methyl formate (1.5 L), maintaining the temperature between 15°C and 19°C.
-
Cool the resulting slurry to 0°C in an ice bath.
-
Slowly add a solution of acetyl glycine ethyl ester (e.g., 870 g, 6.0 mol) in toluene over 1 hour.
-
Allow the mixture to warm to room temperature and stand overnight.
-
Quench the reaction by adding ice water. Separate the aqueous layer.
-
To the aqueous layer, add potassium thiocyanate (680 g, 7.0 mol) and cool to 0°C.
-
Slowly add concentrated hydrochloric acid (1.35 L).
-
Heat the mixture to 55-60°C and maintain for 4 hours with stirring.
-
Cool the mixture, and freeze overnight to precipitate the product.
-
Filter and recrystallize from ethanol to obtain 2-mercapto-4-imidazole formate ethyl ester.
Part D: Synthesis of Ethyl 1H-imidazole-4-carboxylate [1]
-
Dissolve 2-mercapto-4-imidazole formate ethyl ester (e.g., 500 g, 2.9 mol) in 50% hydrogen peroxide (2.5 L) at 15°C.
-
Heat the solution to 55-60°C and maintain for 2 hours.
-
Cool to room temperature and neutralize to pH 7 with a saturated sodium carbonate solution.
-
Cool the mixture to induce crystallization, filter the white solid, and dry to obtain crude Ethyl 1H-imidazole-4-carboxylate.
-
Recrystallize from water for further purification.
Step 2: Large-Scale Preparation of this compound
This is a general procedure for the N-tritylation of imidazoles.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate
-
Trityl Chloride (Triphenylmethyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes or Heptane
-
Ethyl Acetate
Equipment:
-
Large-scale reaction vessel with mechanical stirring and an inert atmosphere (e.g., nitrogen or argon)
-
Addition funnel
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, filtration apparatus)
Procedure:
-
In a large, dry reaction vessel under an inert atmosphere, dissolve Ethyl 1H-imidazole-4-carboxylate (e.g., 1.0 equivalent) in a suitable solvent such as dichloromethane or acetonitrile.
-
Add a non-nucleophilic base such as triethylamine or diisopropylethylamine (e.g., 1.1-1.5 equivalents).
-
Stir the solution at room temperature.
-
In a separate flask, dissolve trityl chloride (e.g., 1.0-1.1 equivalents) in the same solvent.
-
Slowly add the trityl chloride solution to the imidazole solution via an addition funnel over 30-60 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1A | Glycine | Acetic Anhydride | Water | 20 | 2 | ~85 | >95 |
| 1B | Acetyl Glycine | Acid Resin | Ethanol | Reflux | 3 | ~83 | >95 |
| 1C | Acetyl Glycine Ethyl Ester | NaH, Me-formate, KSCN, HCl | Toluene/Water | 0-60 | 16 | ~33 | >90 |
| 1D | 2-Mercapto-imidazole ester | H₂O₂ | Water | 15-60 | 2 | ~54 | >98 |
| 2 | Ethyl 1H-imidazole-4-carboxylate, Trityl Chloride | Et₃N or DIPEA | DCM or MeCN | RT | 12-24 | 80-95 | >98 |
Yields and purities are approximate and may vary depending on the reaction scale and purification methods.
Logical Relationship Diagram
The following diagram illustrates the logical progression of the synthesis and purification steps.
Caption: Logical flow from synthesis to the final purified product.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazole-4-Carboxylates
Audience: Researchers, scientists, and drug development professionals.
Introduction
The imidazole ring is a crucial scaffold in medicinal chemistry, appearing in numerous natural products and pharmacologically active compounds.[1][2] The development of efficient and environmentally friendly synthetic methodologies for imidazole derivatives is therefore of significant interest. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.[3][4][5] This document provides detailed protocols and application notes for the microwave-assisted synthesis of diversely functionalized imidazole-4-carboxylates, primarily focusing on the one-pot, multicomponent reaction involving 1,2-diaza-1,3-dienes, primary amines, and aldehydes.[6][7][8]
Advantages of Microwave-Assisted Synthesis
Microwave heating offers several advantages over conventional heating methods in organic synthesis:
-
Rapid Heating: Microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating.[5]
-
Reduced Reaction Times: The efficient heating often results in a dramatic reduction in reaction times, from hours to minutes.[3][9]
-
Improved Yields and Purity: Increased reaction rates and minimized side reactions can lead to higher product yields and improved purity.[3][9]
-
Energy Efficiency: Microwave synthesis is generally more energy-efficient as it heats only the reaction vessel and its contents.[5]
One-Pot Synthesis of Imidazole-4-Carboxylates via 1,5-Electrocyclization
A highly efficient method for the synthesis of 3-alkyl- and 3-arylimidazole-4-carboxylates is the microwave-assisted one-pot reaction of 1,2-diaza-1,3-dienes (DDs) with primary amines and aldehydes. This method allows for the modulation of substituents at the C-2, N-3, and C-5 positions of the imidazole ring.[6]
Reaction Scheme
The general reaction scheme involves the in situ formation of an azavinyl azomethine ylide from a 1,2-diaza-1,3-diene, a primary amine, and an aldehyde, followed by a microwave-assisted 1,5-electrocyclization to yield the imidazole-4-carboxylate.[6]
Data Presentation
The following tables summarize the quantitative data for the microwave-assisted synthesis of various imidazole-4-carboxylates.
Table 1: Synthesis of 2-Unsubstituted 3-Substituted Imidazole-4-carboxylates [6]
| Entry | Amine | Product | Yield (Method A)a | Yield (Method B)b |
| 1 | Benzylamine | Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate | 78% | 77% |
| 2 | (R)-α-Phenylethylamine | Ethyl (3R)-5-methyl-3-(1-phenylethyl)-3H-imidazole-4-carboxylate | 75% | 80% |
| 3 | Aniline | Ethyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate | 80% | 31% |
| 4 | 4-(Dimethylamino)aniline | Ethyl 3-(4-dimethylaminophenyl)-5-methyl-3H-imidazole-4-carboxylate | 76% | 70% |
a Method A: In situ generated 1,2-diaza-1,3-diene. b Method B: Isolated 1,2-diaza-1,3-diene.
Table 2: Synthesis of 2,3-Disubstituted Imidazole-4-carboxylates [6]
| Entry | Aldehyde | Product | Yield (Method A)a | Yield (Method B)b |
| 1 | Butanal | Ethyl 3-benzyl-2-propyl-5-methyl-3H-imidazole-4-carboxylate | 85% | 55% |
| 2 | Phenylacetaldehyde | Ethyl 2,3-dibenzyl-5-methyl-3H-imidazole-4-carboxylate | 82% | 60% |
| 3 | Benzaldehyde | Ethyl 3-benzyl-5-methyl-2-phenyl-3H-imidazole-4-carboxylate | 70% | 72% |
a Method A: In situ generated 1,2-diaza-1,3-diene. b Method B: Isolated 1,2-diaza-1,3-diene.
Experimental Protocols
General Procedure for the One-Pot Synthesis of Imidazole-4-carboxylates[7]
Method A (In situ generated 1,2-diaza-1,3-diene):
-
To a solution of ethyl 2-chloroacetoacetate (1.0 mmol) and pyridine (1.0 mmol) in acetonitrile (5 mL), add phenylhydrazine (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the primary amine (1.2 mmol) and stir for an additional 30 minutes at room temperature.
-
Add the aldehyde (1.5 mmol).
-
Seal the reaction vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: light petroleum/ethyl acetate 50:50) to afford the desired imidazole-4-carboxylate.[6]
Method B (Isolated 1,2-diaza-1,3-diene):
-
To a solution of the isolated 1,2-diaza-1,3-diene (1.0 mmol) in acetonitrile (5 mL), add the primary amine (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the aldehyde (1.5 mmol).
-
Seal the reaction vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 15 minutes.
-
After cooling, evaporate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: light petroleum/ethyl acetate 50:50) to afford the desired imidazole-4-carboxylate.[6]
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the one-pot synthesis.
Postulated Reaction Mechanism
Caption: Postulated mechanism for imidazole-4-carboxylate formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamscience.com [benthamscience.com]
- 5. ijrpas.com [ijrpas.com]
- 6. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One-pot synthesis of imidazole-4-carboxylates by microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides [ora.uniurb.it]
- 8. One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl 1-trityl-1H-imidazole-4-carboxylate. Our aim is to help you improve reaction yields and purity through detailed experimental protocols and systematic problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the N-tritylation of Ethyl 1H-imidazole-4-carboxylate using trityl chloride in the presence of a base. The trityl group selectively protects the nitrogen at the 1-position of the imidazole ring.
Q2: My yield of this compound is consistently low. What are the most common causes?
A2: Low yields can stem from several factors, including:
-
Incomplete reaction: This can be due to insufficient reaction time, low temperature, or inadequate mixing.
-
Suboptimal base or solvent: The choice of base and solvent significantly impacts the reaction rate and yield.
-
Moisture in the reaction: Trityl chloride is sensitive to moisture, which can lead to its decomposition and the formation of triphenylcarbinol as a byproduct.
-
Side reactions: Potential side reactions include the formation of the N3-tritylated isomer or hydrolysis of the ethyl ester group.
-
Product loss during workup and purification: Inefficient extraction or purification techniques can lead to significant loss of the final product.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction. Use a suitable eluent system, such as a mixture of ethyl acetate and hexane, to separate the starting material (Ethyl 1H-imidazole-4-carboxylate), the product (this compound), and any byproducts. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Trityl chloride is corrosive and moisture-sensitive; handle it with care in a dry environment.
-
Organic solvents like DMF and DCM are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Bases such as triethylamine and pyridine are corrosive and have strong odors. Handle them in a fume hood.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve your experimental outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive reagents (especially trityl chloride due to moisture).2. Insufficiently strong base.3. Low reaction temperature.4. Poor quality of starting material. | 1. Use fresh, anhydrous trityl chloride. Store it in a desiccator.2. Switch to a stronger base. Pyridine or DIPEA can be more effective than triethylamine.3. Gently heat the reaction mixture (e.g., to 40-50 °C) while monitoring for side product formation.4. Ensure the Ethyl 1H-imidazole-4-carboxylate is pure and dry. |
| Presence of Unreacted Starting Material | 1. Insufficient reaction time.2. Inadequate amount of trityl chloride or base.3. Poor mixing of the reaction mixture. | 1. Extend the reaction time and monitor by TLC until the starting material is consumed.2. Use a slight excess of trityl chloride (1.05-1.2 equivalents) and base (1.1-1.5 equivalents).3. Ensure efficient stirring throughout the reaction. |
| Formation of Significant Byproducts | 1. Triphenylcarbinol: Hydrolysis of trityl chloride by moisture.2. N3-trityl isomer: Steric hindrance or electronic effects favoring reaction at the other nitrogen.3. Hydrolysis of the ethyl ester: Presence of water or use of a strongly nucleophilic base under harsh conditions. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. While the N1 isomer is generally favored, purification by column chromatography can separate the isomers.3. Ensure anhydrous conditions and avoid excessively high temperatures or prolonged reaction times with strong bases. |
| Difficult Purification | 1. Co-elution of the product with triphenylcarbinol during column chromatography.2. Oiling out of the product during recrystallization. | 1. Optimize the eluent system for column chromatography. A gradient elution might be necessary.2. For recrystallization, try a solvent system like ethyl acetate/hexane or dichloromethane/hexane. Slow cooling can promote crystal formation. |
Quantitative Data Summary
The choice of reaction parameters can significantly influence the yield of this compound. The following tables summarize the expected impact of varying these conditions based on analogous reactions and general principles of organic synthesis.
Table 1: Effect of Base on Reaction Yield
| Base | Typical Equivalents | Relative Basicity | Expected Yield Range | Notes |
| Triethylamine (TEA) | 1.1 - 1.5 | Moderate | 70-85% | Common and cost-effective. May require longer reaction times or gentle heating. |
| Diisopropylethylamine (DIPEA) | 1.1 - 1.5 | Moderate (sterically hindered) | 75-90% | Good for preventing side reactions due to its non-nucleophilic nature. |
| Pyridine | As solvent or co-solvent | Weak | 85-95% | Can act as both a base and a solvent, often leading to high yields.[1] |
| Potassium Carbonate (K₂CO₃) | 1.5 - 2.0 | Moderate (heterogeneous) | 60-80% | A solid base that can be effective but may require longer reaction times and vigorous stirring. |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Polarity | Typical Reaction Time | Expected Yield Range | Notes |
| Dichloromethane (DCM) | Polar aprotic | 12-24 hours | 70-85% | Good solubility for reactants. Easy to remove post-reaction. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 8-16 hours | 80-95% | Excellent solvent for this reaction, often leading to higher yields and faster reaction rates.[1] |
| Acetonitrile (MeCN) | Polar aprotic | 12-24 hours | 75-90% | A good alternative to DMF and DCM. |
| Tetrahydrofuran (THF) | Moderately polar aprotic | 16-24 hours | 70-85% | Can be a suitable solvent, though potentially slower reaction rates. |
Table 3: Effect of Temperature on Reaction Yield
| Temperature (°C) | Typical Reaction Time | Expected Yield Range | Notes |
| 0 - Room Temperature (approx. 25°C) | 12-24 hours | 70-85% | Slower reaction rate but often results in a cleaner reaction with fewer byproducts. |
| 40 - 50°C | 6-12 hours | 85-95% | Increased reaction rate can lead to higher yields in a shorter time. Monitor for potential byproduct formation. |
| > 60°C | 2-6 hours | Variable | Higher temperatures can lead to decomposition of the product or an increase in side reactions, potentially lowering the overall yield. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the N-tritylation of Ethyl 1H-imidazole-4-carboxylate.
Materials:
-
Ethyl 1H-imidazole-4-carboxylate (1.0 eq)
-
Trityl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or Pyridine (as solvent)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Ethyl 1H-imidazole-4-carboxylate (1.0 eq) in anhydrous DMF or DCM.
-
Add triethylamine (1.2 eq) to the solution and stir. If using pyridine as the base, it can also serve as the solvent or co-solvent.
-
Slowly add a solution of trityl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC. For a faster reaction, the mixture can be gently heated to 40-50°C.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a solid.
Protocol 2: Synthesis of Starting Material - Ethyl 1H-imidazole-4-carboxylate
This protocol outlines a multi-step synthesis of the starting material from glycine.[2]
Step 1: Synthesis of Acetyl Glycine
-
Dissolve glycine (0.30 mol) in water.
-
Add acetic anhydride (0.50 mol) in portions while stirring at 20°C.
-
Continue stirring for 2 hours at 20°C.
-
Cool the mixture to induce crystallization, filter, wash with cold water, and dry to obtain acetyl glycine.
Step 2: Synthesis of Acetyl Glycine Ethyl Ester
-
Reflux a mixture of acetyl glycine (0.10 mol), ethanol, and a strong acidic cation exchange resin for 3 hours.
-
Cool the mixture, filter to recover the resin, and concentrate the filtrate under reduced pressure to obtain acetyl glycine ethyl ester.
Step 3: Synthesis of 2-Mercapto-4-imidazolecarboxylate Ethyl Ester
-
To a slurry of sodium hydride (60% dispersion in mineral oil, 0.065 mol) in toluene, slowly add methyl formate at 15-19°C under a nitrogen atmosphere.
-
Cool the mixture to 0°C and slowly add a solution of acetyl glycine ethyl ester (0.06 mol) in toluene.
-
Allow the reaction to warm to room temperature and stand overnight.
-
Work up the reaction mixture with ice water and then treat with potassium thiocyanate and concentrated hydrochloric acid at 0°C.
-
Heat the mixture to 55-60°C for 4 hours, then cool to induce crystallization. Filter and recrystallize from ethanol to obtain the product.
Step 4: Synthesis of Ethyl 1H-imidazole-4-carboxylate
-
Dissolve the 2-mercapto-4-imidazolecarboxylate ethyl ester (0.003 mol) in 50% hydrogen peroxide at 15°C.
-
Heat the mixture to 55-60°C for 2 hours.
-
Cool to room temperature and neutralize with a saturated sodium carbonate solution to a pH of 7.
-
Cool to induce crystallization, filter, and recrystallize from water to obtain Ethyl 1H-imidazole-4-carboxylate.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
Common side reactions during trityl group deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the deprotection of the trityl (Trt) group in peptide and oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the trityl group in synthesis?
The trityl group is a bulky, acid-labile protecting group primarily used to shield reactive side chains of amino acids like Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln) during peptide synthesis.[1] Its stability in basic conditions and easy removal under mild acidic conditions make it highly compatible with Fmoc-based solid-phase peptide synthesis (SPPS).[1]
Q2: What is the general mechanism of trityl group deprotection?
Trityl group deprotection is typically achieved through acid-catalyzed cleavage.[2] The reaction is initiated by protonation of the ether oxygen (in the case of protected alcohols) or the protected nitrogen/sulfur, leading to the formation of a highly stable trityl carbocation and the deprotected functional group.[2]
Q3: Why are scavengers necessary during trityl deprotection?
The trityl carbocation generated during deprotection is a highly reactive electrophile.[3] If not neutralized, it can re-attach to the desired product or cause side reactions like alkylation of nucleophilic residues such as Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3][4] Scavengers are added to the cleavage cocktail to "trap" or "quench" these reactive cations.[3][4]
Q4: What are some common scavengers used in trityl deprotection?
Commonly used scavengers include:
-
Triisopropylsilane (TIS): Highly effective at irreversibly converting the trityl cation to triphenylmethane.[5]
-
1,2-Ethanedithiol (EDT): Particularly useful for preventing the oxidation of Trp and assisting in the removal of the trityl group from cysteine.[4][6]
-
Thioanisole: A good scavenger for t-butyl cations and helps prevent side reactions with Met and Trp.[7]
-
Phenol: Can help protect Tyr and Trp residues from modification.[7]
-
Water: Can act as a scavenger, though it is generally less effective than thiol-based scavengers.[7][8]
Troubleshooting Guides
Issue 1: Re-attachment of the Trityl Group and Alkylation of Nucleophilic Residues
Question: My analysis (HPLC/MS) shows the presence of the trityl group on my final product, or unexpected adducts on sensitive residues like Trp, Met, or Cys. What is causing this and how can I fix it?
Answer:
This is a common side reaction caused by the highly stable trityl carbocation generated during acid-mediated cleavage.[4] Insufficient scavenging allows this reactive species to either re-attach to the deprotected functional group or alkylate other nucleophilic residues in the peptide chain.[4]
Prevention and Troubleshooting Protocol:
The most effective way to prevent this is by using an appropriate scavenger cocktail.
Experimental Protocol: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for most peptides that do not contain multiple sensitive residues.[4][5]
-
Resin Preparation: After the final synthesis step, thoroughly wash the peptide-resin with Dichloromethane (DCM) to remove any residual DMF. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[9]
-
Prepare Cleavage Cocktail: In a fume hood, prepare a fresh cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water (v/v/v).[9]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).[8] Gently agitate the mixture at room temperature for 2-3 hours.[5]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and precipitate the peptide by adding it to a large volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold diethyl ether two more times to remove residual scavengers and byproducts. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Issue 2: Oxidation of Cysteine Residues
Question: My final product containing a free cysteine shows dimerization or oligomerization upon analysis. How can I prevent this?
Answer:
The free thiol group of cysteine is highly susceptible to oxidation, leading to the formation of disulfide bonds.[5] This can occur during the cleavage and work-up steps if reducing conditions are not maintained.
Prevention and Troubleshooting Protocol:
The inclusion of a reducing agent in the cleavage cocktail is crucial for preventing the oxidation of cysteine.
Experimental Protocol: Cleavage with a Reducing Scavenger (Reagent K)
Reagent K is a robust cleavage cocktail recommended for peptides containing sensitive residues like Cys, Met, or Trp.[5][7][10]
-
Resin Preparation: Follow the same resin preparation steps as in the previous protocol.
-
Prepare Reagent K: In a fume hood, prepare fresh Reagent K with the following composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT) (v/v/v/v/v).[4][5][7][10]
-
Cleavage Reaction: Suspend the resin in Reagent K (10 mL to 40 mL per gram of peptide-resin).[11] Stir at room temperature for 1 to 2.5 hours.[11] For peptides with multiple arginine residues, a longer deprotection time may be necessary.[11]
-
Work-up: Filter the resin and rinse with fresh TFA.[11] Concentrate the combined filtrates under reduced pressure.[11] Precipitate the peptide in cold methyl t-butyl ether, and then centrifuge to collect the crude peptide.[11]
Issue 3: Incomplete Deprotection of N-terminal Asparagine (Asn)
Question: I am observing a significant amount of my peptide with the trityl group still attached to the N-terminal asparagine residue. Why is this happening and what can I do?
Answer:
Incomplete deprotection of N-terminal Asn(Trt) is a known issue.[12] The proximity of the N-terminal amino group is thought to hinder the cleavage of the trityl group from the asparagine side chain.[12] This problem is less common for internal Asn(Trt) residues or N-terminal Gln(Trt).[12]
Prevention and Troubleshooting Protocol:
To address this, you can extend the cleavage time, repeat the cleavage, or for future syntheses, consider an alternative protecting group.
Experimental Protocol: Extended or Repeated Cleavage
-
Extended Cleavage: For your initial cleavage attempt, increase the reaction time to 4 hours or more.[13]
-
Monitor Progress: It is highly recommended to perform a small-scale trial cleavage and monitor the deprotection progress by HPLC.[5]
-
Repeat Cleavage: If deprotection is still incomplete after an extended period (e.g., 6 hours), precipitate the peptide with cold diethyl ether, wash it, and subject it to a second cleavage treatment with a fresh cocktail for another 2-4 hours.[13]
-
Alternative Protecting Groups: For future syntheses of peptides with N-terminal asparagine, consider using a more labile protecting group such as methyl-trityl (Mtt) or xanthenyl (Xan) to avoid this issue.[12]
Data Presentation
Table 1: Common Cleavage Cocktails for Trityl Deprotection
| Reagent Cocktail | Composition (v/v) | Recommended Use | Notes |
| Standard Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose for peptides without multiple sensitive residues.[5] | TIS is a very effective scavenger for the trityl cation.[5] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | An "odorless" option for peptides with trityl-based protecting groups.[11] | Not recommended for peptides containing methionine as it will not prevent its oxidation.[11] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Recommended for peptides with sensitive residues like Cys, Met, Trp, and Tyr.[4][5][7][10] | A highly effective and widely used cocktail for minimizing a variety of side reactions.[10] The smell of the thiol scavengers is a drawback.[7] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Peptides containing arginine residues protected with sulfonyl groups (e.g., Pmc, Pbf).[11] | Also recommended for Trp-containing peptides on certain resins to minimize side reactions.[11] |
Table 2: Qualitative Comparison of Scavenger Efficiency for Tyr(Bzl) Deprotection
| Cocktail Composition | Expected Purity Range | Remarks |
| 95% TFA, 5% H₂O | 70-80% | Significant formation of 3-benzyltyrosine is likely.[8] |
| 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces benzyl cation-related side products.[8] |
| 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging.[8] |
Note: Expected purity is an estimate and can vary depending on the specific peptide sequence and the presence of other sensitive residues.[8]
Visualizations
Caption: General workflow for troubleshooting trityl deprotection side reactions.
Caption: Troubleshooting logic for incomplete deprotection of N-terminal Asn(Trt).
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Global Deprotection/Scavenger-Induced Side Reactions | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. Incomplete TFA deprotection of N-terminal trityl-asparagine residue in fmoc solid-phase peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Imidazole Ring Formation
Welcome to the technical support center for the optimization of imidazole ring formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of the imidazole ring.
Frequently Asked Questions (FAQs)
Q1: My imidazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields are a common challenge in imidazole synthesis. Several factors can contribute to this, including suboptimal reaction conditions, side reactions, and the purity of reagents. Here’s a breakdown of potential causes and solutions:
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction temperature can significantly impact the rate and selectivity. While some reactions proceed at room temperature, gentle heating or reflux may be necessary. However, excessive heat can promote side reactions. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.[1][2]
-
Solvent: The choice of solvent is critical as it affects the solubility of reactants and the reaction rate. Ethanol and methanol are common solvents.[1] For certain reactions, like the condensation of amidines with α-halo ketones, aqueous THF has been shown to be a superior solvent system.[3] In some cases, solvent-free conditions, especially with microwave irradiation, can lead to improved yields.[1][4]
-
Catalyst: The selection of an appropriate catalyst can dramatically improve yields. While some traditional methods are catalyst-free, various catalysts have been shown to be effective.[1] For instance, in the Debus-Radziszewski synthesis, catalysts like silicotungstic acid, DABCO, or boric acid can be beneficial.[1][4] For metal-catalyzed syntheses, the choice of the metal (e.g., copper, palladium) and the corresponding ligand is crucial.[1]
-
-
Side Reactions: The formation of byproducts is a frequent cause of low yields. For example, in the Radziszewski synthesis, oxazole formation can be a competing reaction.[2] This can often be mitigated by using a large excess of ammonia and maintaining alkaline reaction conditions.[2]
-
Purity of Reagents: The purity of starting materials, such as glyoxal and aldehydes, is crucial. Impurities can lead to the formation of undesired byproducts and lower the yield of the desired imidazole.[2]
-
Purification Losses: Inefficient work-up and purification processes can lead to significant product loss. The polarity of the imidazole product should be considered when choosing extraction solvents and chromatography conditions.[2]
Q2: I am observing a significant amount of an unidentified byproduct in my reaction. What could it be and how can I prevent it?
A2: The identity of the byproduct depends on the specific synthetic route you are using. A common side reaction in the Radziszewski synthesis is the formation of oxazoles.[2]
Prevention Strategies:
-
Excess Ammonia: Using a significant molar excess of ammonia relative to the aldehyde and dicarbonyl compound can favor the formation of the diimine intermediate required for imidazole synthesis over the oxazole byproduct.[2]
-
Order of Addition: Consider adding the aldehyde slowly to a mixture of the dicarbonyl compound and ammonia. This ensures that the aldehyde reacts with the pre-formed diimine intermediate, minimizing side reactions.[2]
Q3: My metal-catalyzed imidazole synthesis is not proceeding to completion. What should I check?
A3: Incomplete conversion in metal-catalyzed reactions, such as copper- or palladium-catalyzed syntheses, can be attributed to several factors:
-
Catalyst and Ligand: The choice of catalyst and ligand is critical. For copper-catalyzed reactions, CuI is commonly used, often with a ligand like a 1,10-phenanthroline derivative. For palladium-catalyzed reactions, various phosphine-based or N-heterocyclic carbene (NHC) ligands are employed.[1] Ensure the catalyst and ligand are of high purity and handled under appropriate inert conditions if they are air- or moisture-sensitive.
-
Base: The choice and amount of base are crucial. Common bases include K₂CO₃ or Cs₂CO₃.[1] The base should be strong enough to facilitate the reaction but not so strong as to cause degradation of the starting materials or product.
-
Solvent: Anhydrous solvents like dioxane or DMF are typically used.[1] Ensure the solvent is completely dry, as water can deactivate the catalyst.
-
Inert Atmosphere: These reactions often require an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.[1]
Q4: How can I effectively purify my imidazole product?
A4: The purification strategy depends on the properties of your specific imidazole derivative.
-
Aqueous Extraction: For the removal of water-soluble byproducts like imidazole formed from a CDI coupling reaction, an acid-base extraction can be effective. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the imidazole, making it highly water-soluble and facilitating its transfer to the aqueous phase.[1] Be cautious if your desired product is acid-sensitive.[1]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying imidazole derivatives. The choice of eluent will depend on the polarity of your compound.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective purification method.
-
Distillation: For liquid imidazoles, fractional vacuum distillation can be used for purification.[2]
Troubleshooting Guides
Troubleshooting Low Yield in Imidazole Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Temperature | Monitor reaction by TLC to find the optimal temperature. Try gentle heating or reflux if the reaction is sluggish at room temperature. Avoid excessive heat to prevent side reactions.[1][2] |
| Inappropriate Solvent | Screen different solvents such as ethanol, methanol, or aqueous THF.[1][3] Consider solvent-free conditions with microwave irradiation.[1][4] |
| Ineffective Catalyst | If using a catalyst-free method, consider adding a catalyst like silicotungstic acid or DABCO for the Debus-Radziszewski synthesis.[1][4] For metal-catalyzed reactions, screen different metal-ligand combinations.[1] |
| Side Reactions | For the Radziszewski synthesis, use a large excess of ammonia and control the order of addition of reagents to minimize oxazole formation.[2] |
| Impure Reagents | Ensure the purity of all starting materials. |
| Purification Losses | Optimize the work-up and purification procedures. Choose appropriate extraction solvents and chromatography conditions based on the product's polarity.[2] |
Experimental Protocols
Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol provides a general procedure for the synthesis of 2,4,5-triphenylimidazole.
Materials:
-
Benzil
-
Benzaldehyde
-
Ammonium acetate
-
Glacial acetic acid or Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzil (1 equivalent) and benzaldehyde (1 equivalent) in glacial acetic acid or ethanol.
-
Add ammonium acetate (at least 2 equivalents, often a larger excess is used).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold water and then with a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4,5-triphenylimidazole.
Protocol 2: Synthesis of 2,4-Disubstituted Imidazoles from α-Haloketones and Amidines
This protocol is a general procedure for the condensation of an α-haloketone with an amidine.[3][5]
Materials:
-
α-Bromoketone
-
Amidine hydrochloride
-
Potassium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve the amidine hydrochloride (1 equivalent) and potassium bicarbonate (4 equivalents) in a mixture of THF and water.
-
Heat the mixture to a vigorous reflux.
-
In a separate flask, dissolve the α-bromoketone (1 equivalent) in THF.
-
Add the solution of the α-bromoketone dropwise to the refluxing amidine mixture over a period of 30 minutes.
-
Continue refluxing for an additional 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by crystallization.[5]
Protocol 3: Copper-Catalyzed N-Arylation of Imidazole
This protocol is a general procedure for the copper-catalyzed N-arylation of imidazole with an aryl halide.[1]
Materials:
-
Imidazole
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., a 1,10-phenanthroline derivative)
-
A suitable base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane or DMF)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add imidazole (1.2 equivalents), the aryl halide (1 equivalent), and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture at 110-130 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualizations
Caption: Troubleshooting workflow for low-yield imidazole synthesis.
Caption: Experimental workflow for the Debus-Radziszewski synthesis.
References
Technical Support Center: Purification of Ethyl 1-trityl-1H-imidazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 1-trityl-1H-imidazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for the purification of this compound are silica gel column chromatography and recrystallization. The choice between these methods depends on the nature and quantity of the impurities present.
Q2: What are the likely impurities I might encounter?
A2: Potential impurities could include unreacted starting materials such as ethyl imidazole-4-carboxylate, trityl chloride, and the base used in the tritylation reaction. Additionally, side products from the partial hydrolysis (detritylation) of the desired product could be present.
Q3: The trityl group is sensitive to acid. What precautions should I take during purification?
A3: The trityl group can indeed be cleaved under acidic conditions.[1][2] It is crucial to use neutral solvents and silica gel for chromatography. If any acidic impurities are suspected in your crude product, it is advisable to perform a mild basic wash of your organic extract before concentrating and attempting purification. Avoid using acidic solvent systems for chromatography.
Q4: My purified compound appears as an oil, not a solid. What should I do?
A4: "Oiling out" instead of crystallizing can be due to the presence of impurities or using a solvent in which the compound's melting point is lower than the solvent's boiling point.[3] If this occurs during recrystallization, try using a different solvent system or further purify the material by column chromatography to remove the impurities that may be inhibiting crystallization.
Q5: How can I monitor the progress of my column chromatography?
A5: Thin-layer chromatography (TLC) is an effective technique for monitoring the separation of your compound from impurities during column chromatography.[4][5] By spotting the crude mixture, fractions collected from the column, and a pure standard (if available), you can identify the fractions containing the purified product.
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem Encountered | Potential Cause | Suggested Solution |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider an alternative purification method or a different stationary phase.[6] | |
| Product co-elutes with an impurity. | The polarity of the chosen solvent system is not optimal for separation. | Try a different solvent system. For example, a dichloromethane/methanol or a toluene/acetone gradient might provide better separation. |
| The column was overloaded with the crude product. | Use a larger column with more silica gel relative to the amount of crude material being purified. | |
| Streaking or tailing of the product spot on TLC. | The compound may have acidic or basic properties leading to strong interaction with the silica gel. | Add a small amount of a modifier to your eluent. For a basic compound, adding a very small percentage of triethylamine (e.g., 0.1-1%) can help. For an acidic compound, a small amount of acetic acid might be used, but be cautious due to the acid-sensitivity of the trityl group. |
Recrystallization Troubleshooting
| Problem Encountered | Potential Cause | Suggested Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent is not suitable for your compound. | Select a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound when hot but not when cold. |
| The compound "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent. Alternatively, the presence of significant impurities can prevent crystallization; in this case, pre-purification by column chromatography is recommended.[3] |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Low recovery of the purified product. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. You can also try adding a less polar "anti-solvent" dropwise to the cold solution to induce further precipitation, but this may affect purity. | |
| Crystals do not form upon cooling. | The solution is not supersaturated. | Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also induce crystallization.[3] You can also try to concentrate the solution by evaporating some of the solvent and allowing it to cool again.[3] |
Experimental Protocols
Note: These are general protocols and may require optimization based on the specific impurities present in your crude material.
Protocol 1: Silica Gel Column Chromatography
-
Preparation of the Silica Gel Slurry:
-
In a beaker, add silica gel (e.g., 230-400 mesh) to a suitable non-polar solvent (e.g., hexane).
-
Stir the mixture to create a uniform slurry and allow it to stand for a few minutes to release trapped air.
-
-
Packing the Column:
-
Secure a glass column vertically.
-
Pour the silica gel slurry into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing of the silica gel.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Start eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 7:3 or 1:1 hexane:ethyl acetate) to elute the desired compound.
-
Collect fractions and monitor them by TLC.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture such as ethyl acetate/hexane) dropwise while heating and stirring.
-
A suitable solvent will dissolve the compound when hot but not at room temperature or colder.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, you may add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification issues.
References
Technical Support Center: N-Tritylation of Imidazole
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-tritylation of imidazole.
Troubleshooting Guide
This section addresses common issues encountered during the N-tritylation of imidazole, providing potential causes and actionable solutions.
Question: My N-tritylation reaction is incomplete or has a low yield. What are the common causes and how can I improve it?
Answer:
Incomplete N-tritylation or low yields are common challenges that can often be resolved by carefully evaluating and optimizing the reaction conditions. The primary causes often revolve around incomplete deprotonation of the imidazole, the quality of reagents, and the reaction setup.
Potential Causes and Solutions:
-
Inadequate Base: The basicity of the chosen base may be insufficient to fully deprotonate the imidazole, which is crucial for its nucleophilic attack on the trityl chloride.
-
Solution: If using a weaker base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) results in an incomplete reaction, consider switching to a stronger base. Sodium hydride (NaH) is a common and effective choice for ensuring complete deprotonation.[1][2] When using NaH, ensure the reaction is conducted in an anhydrous aprotic solvent such as DMF or THF.[1]
-
-
Presence of Moisture: Trityl chloride is sensitive to moisture and can be hydrolyzed to triphenylcarbinol, which is unreactive in the N-tritylation reaction. Any moisture in the reagents or solvent will consume the trityl chloride, leading to a lower yield of the desired product.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and fresh, high-purity reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to minimize exposure to atmospheric moisture.[3]
-
-
Steric Hindrance: If the imidazole substrate is substituted with bulky groups, steric hindrance can impede the approach of the bulky trityl group to the nitrogen atom, slowing down the reaction or preventing it from going to completion.[3][4]
-
Insufficient Reaction Time: The N-tritylation of imidazole can be a relatively slow reaction, sometimes requiring up to 24 hours for completion at room temperature.[3]
Question: I am observing unexpected side products in my reaction mixture. What are they and how can I minimize their formation?
Answer:
The formation of side products can complicate the purification process and reduce the overall yield. The most common side product is triphenylcarbinol, resulting from the hydrolysis of trityl chloride.
Common Side Products and Prevention:
-
Triphenylcarbinol: This is the most common byproduct and arises from the reaction of trityl chloride with water. Its presence is a strong indicator of moisture in your reaction.
-
Prevention: As mentioned previously, using anhydrous solvents and reagents, and running the reaction under an inert atmosphere are the most effective ways to prevent the formation of triphenylcarbinol.[3]
-
-
Over-alkylation (Quaternary Imidazolium Salt): While less common with the bulky trityl group, it is possible for the N-tritylated imidazole product to be further alkylated, especially if a highly reactive alkylating agent is present as an impurity or in a subsequent reaction step.
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of my N-tritylation reaction?
A1: The most convenient method for monitoring the reaction is Thin Layer Chromatography (TLC).[3][5][6] Spot the starting imidazole, the reaction mixture, and a co-spot of both on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.[5][7]
Q2: What is the best way to purify the N-trityl imidazole product?
A2: The most common and effective method for purifying N-trityl imidazole is silica gel column chromatography.[3] Due to the non-polar nature of the trityl group, the product will typically have a lower Rf value than the starting imidazole and can be separated using a suitable solvent system, often a mixture of hexanes and ethyl acetate.
Q3: How can I remove the trityl protecting group after my synthesis is complete?
A3: The trityl group is acid-labile and can be readily removed under mild acidic conditions.[3] A common procedure involves treating the N-trityl imidazole derivative with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 1-5% v/v, or with 80% aqueous acetic acid.[3] The deprotection is usually complete within 1-2 hours at room temperature and can be monitored by TLC.[3]
Q4: Can I use other bases besides triethylamine or DIPEA?
A4: Yes, for imidazoles that are difficult to deprotonate, a stronger base like sodium hydride (NaH) can be used.[1][2] It is crucial to handle NaH with care as it is a flammable solid and reacts violently with water. Other bases like potassium carbonate have also been used in N-alkylation reactions of imidazoles.[2]
Q5: What is the role of the inert atmosphere in this reaction?
A5: An inert atmosphere, typically nitrogen or argon, is used to exclude atmospheric moisture and oxygen from the reaction.[3] This is particularly important because trityl chloride is sensitive to moisture, which can lead to the formation of the unwanted side product, triphenylcarbinol.
Quantitative Data
The stability of the trityl group and its derivatives is influenced by substituents on the phenyl rings. This affects the rate of acid-catalyzed cleavage during deprotection.
| Protecting Group | Abbreviation | Relative Rate of Acid-Catalyzed Cleavage (Qualitative) | Common Deprotection Conditions |
| Trityl | Tr | 1 (Reference) | 80% Acetic Acid; 1-5% TFA in DCM |
| 4-Methoxytrityl | MMT | ~10x faster than Tr | 1% TFA in DCM; 80% Acetic Acid (faster than Trt) |
| 4,4'-Dimethoxytrityl | DMT | ~100x faster than Tr | 0.5-1% TFA or Dichloroacetic Acid (DCA) in DCM |
| Note: The relative rates are approximate and can vary depending on the substrate and specific reaction conditions.[3] |
Experimental Protocols
Protocol 1: N-tritylation of Imidazole using Triethylamine
Materials:
-
Imidazole (1.0 eq)
-
Trityl chloride (TrCl) (1.0-1.2 eq)
-
Triethylamine (Et₃N) (1.1-1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 eq) in anhydrous DMF or DCM.[3]
-
Add triethylamine (1.1-1.5 eq) to the solution and stir.[3]
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.[3]
-
Stir the reaction mixture at room temperature for 12-24 hours.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC).[3]
-
Upon completion, quench the reaction by adding deionized water.[3]
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).[3]
-
Combine the organic layers and wash with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[3]
Protocol 2: Deprotection of N-trityl Imidazole
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.[3]
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.[3]
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.[3]
-
Once the reaction is complete, carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases.[3]
-
Separate the organic layer and wash it with deionized water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.[3]
Visualizations
Caption: Troubleshooting workflow for incomplete N-tritylation of imidazole.
Caption: Experimental workflow for the N-tritylation of imidazole.
References
Technical Support Center: Subsequent Reactions on the Imidazole Ring
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for troubleshooting subsequent reactions on the imidazole ring. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) for common synthetic transformations, detailed experimental protocols, and comparative data to optimize your experimental outcomes.
I. N-Alkylation of Imidazoles
N-alkylation is a fundamental modification of the imidazole ring. However, challenges such as low yields, di-alkylation, and poor regioselectivity are frequently encountered.
Troubleshooting Guide & FAQs: N-Alkylation
Q1: My N-alkylation reaction has a low yield or is not going to completion. What are the potential causes and how can I address them?
A1: Low yields in imidazole N-alkylation can often be attributed to incomplete deprotonation of the imidazole nitrogen, the reactivity of the alkylating agent, or suboptimal reaction conditions.[1]
-
Evaluate the Base and Solvent System: The choice of base is critical for efficient deprotonation.
-
Strong Bases: For less reactive imidazoles or alkylating agents, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) can ensure complete deprotonation.[1]
-
Weak Bases: For many reactions, weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[1] Cs₂CO₃ has been reported to be highly effective.[1]
-
Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN), DMF, and dimethyl sulfoxide (DMSO) are commonly used as they effectively dissolve both the imidazole and the base, which can significantly impact the reaction rate and yield.[1]
-
-
Assess the Alkylating Agent: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]
-
Optimize Reaction Temperature: Increasing the reaction temperature can improve the reaction rate. A systematic increase while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]
Q2: I am observing a significant amount of a dialkylated imidazolium salt as a byproduct. How can I prevent this?
A2: The N-alkylated imidazole product is still nucleophilic and can react further with the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction.
-
Control Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent.[1]
-
Slow Addition: Adding the alkylating agent dropwise can maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed.[1]
Q3: My reaction is producing a mixture of N1- and N3-alkylated isomers. How can I control the regioselectivity?
A3: For unsymmetrically substituted imidazoles, a mixture of regioisomers is a common problem.
-
Steric Hindrance: A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Protecting Groups: To ensure high regioselectivity, the use of a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example that can direct substitution.
-
Choice of Base and Solvent: The reaction conditions can also influence the isomeric ratio.
Q4: What are other potential side reactions in N-alkylation?
A4: Besides dialkylation, C-alkylation at the C2 position can occur, particularly if the nitrogen atoms are sterically hindered. Decomposition of starting materials or products can also happen at high temperatures or in the presence of strong bases.
Data Presentation: N-Alkylation of Substituted Imidazoles
The following table summarizes typical reaction conditions for the N-alkylation of substituted imidazoles.
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 | [2] |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 | [2] |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 | [2] |
Experimental Protocol: General Procedure for N-Alkylation of Imidazole
This protocol describes a general method for the N-alkylation of an imidazole derivative using a weak base.
Materials:
-
Substituted imidazole (1.0 equiv)
-
Alkyl halide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous acetonitrile (CH₃CN)
Procedure:
-
To a solution of the substituted imidazole in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent dropwise to the stirred mixture.
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the solid base and wash it with acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[1]
Visualization: Troubleshooting N-Alkylation
References
Technical Support Center: Optimizing Trityl Protection of Imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the trityl protection of imidazoles.
Frequently Asked Questions (FAQs)
Q1: What is the general protocol for the trityl protection of an imidazole?
A1: The trityl group is a sterically bulky protecting group commonly used for the imidazole functional group, particularly in peptide and medicinal chemistry.[1] The protection is typically achieved by reacting the imidazole with trityl chloride (TrCl) in the presence of a base.[1]
Standard Experimental Protocol:
-
Dissolve the imidazole (1.0 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Add a suitable base, such as triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).[1]
-
Slowly add a solution of trityl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.[1]
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Q2: Which solvent should I choose for the reaction?
A2: The choice of solvent can significantly impact the reaction rate and yield. The trityl protection of imidazole is believed to proceed through an SN1-like mechanism, which involves the formation of a stable trityl cation. While polar aprotic solvents like DMF and DCM are commonly used, the ideal solvent will depend on the specific substrate and desired reaction conditions.
| Solvent | Type | Considerations |
| Dichloromethane (DCM) | Non-polar aprotic | Good for dissolving starting materials, but may result in slower reaction rates compared to more polar solvents. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | Its high polarity can help stabilize the trityl cation, potentially increasing the reaction rate. However, it is more difficult to remove during workup. |
| Pyridine | Polar aprotic | Can act as both a solvent and a base, simplifying the reaction setup.[2] |
| Acetonitrile (MeCN) | Polar aprotic | Can also be an effective solvent for this reaction. |
Q3: What is the best base for the trityl protection of imidazole?
A3: A non-nucleophilic organic base is typically used to neutralize the HCl generated during the reaction. The choice of base can influence the reaction rate and selectivity.
| Base | pKa of Conjugate Acid | Key Characteristics |
| Triethylamine (Et3N) | ~10.75 | A commonly used and cost-effective base. |
| N,N-Diisopropylethylamine (DIPEA) | ~11 | A bulkier, non-nucleophilic base that can be advantageous in preventing side reactions. |
| Pyridine | ~5.25 | A weaker base that can also serve as the solvent.[2] |
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Reagents | Ensure the trityl chloride is fresh and has been stored under anhydrous conditions. Verify the purity of the imidazole starting material. |
| Presence of Moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere (nitrogen or argon). Flame-dry glassware before use. |
| Suboptimal Reaction Temperature | While the reaction is typically run at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary for less reactive imidazoles. |
| Incorrect Stoichiometry | Carefully check the molar equivalents of your reagents. A slight excess of the base (1.1-1.5 eq.) and trityl chloride (1.0-1.2 eq.) is generally recommended.[1] |
| Insufficient Reaction Time | Monitor the reaction by TLC to ensure it has gone to completion. Some reactions may require longer than 24 hours. |
Problem 2: Formation of Multiple Products
| Possible Cause | Suggested Solution |
| Bis-tritylation | Over-reaction with trityl chloride can lead to the formation of a bis-tritylated imidazolium salt. To avoid this, use a stoichiometric amount or only a slight excess of trityl chloride (1.0-1.1 equivalents). Add the trityl chloride solution slowly to the reaction mixture. |
| Regioselectivity Issues with Substituted Imidazoles | For unsymmetrically substituted imidazoles (e.g., 4-substituted imidazoles), tritylation can occur at either the N-1 or N-3 position. The regioselectivity is influenced by steric and electronic factors. The bulky trityl group will preferentially react at the less sterically hindered nitrogen. |
Problem 3: Difficult Purification
| Possible Cause | Suggested Solution |
| Unreacted Starting Materials | If the reaction has not gone to completion, you may have a mixture of starting material, product, and byproducts. Optimize the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion. |
| Formation of Trityl Alcohol | Trityl chloride can hydrolyze to form triphenylmethanol (trityl alcohol), which can complicate purification. Ensure anhydrous reaction conditions to minimize its formation. Trityl alcohol can often be removed by careful column chromatography. |
| Streaking on TLC Plate | The product may be basic and interact strongly with the silica gel. Adding a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent during column chromatography can improve the separation. |
Experimental Workflow and Troubleshooting Logic
Below are diagrams illustrating the general experimental workflow for trityl protection of imidazole and a troubleshooting decision tree for common issues encountered during the process.
Caption: General experimental workflow for the trityl protection of imidazole.
Caption: Troubleshooting logic for the trityl protection of imidazole.
References
Technical Support Center: Monitoring Trityl Deprotection by TLC
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for monitoring the progress of trityl deprotection reactions using thin-layer chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: Why is it important to monitor a trityl deprotection reaction?
Monitoring a deprotection reaction is crucial to determine the point at which the starting material has been consumed and the desired product has been formed. This helps in deciding when to stop the reaction, preventing the formation of byproducts due to over-reaction and ensuring optimal yield. Techniques like TLC are commonly used for this purpose.[1]
Q2: How does TLC work for monitoring a trityl deprotection?
TLC separates compounds based on their polarity. The trityl-protected starting material is significantly less polar than the deprotected product (which typically has a free hydroxyl or amino group). As the reaction progresses, a sample spotted on a TLC plate and developed in an appropriate solvent system will show the disappearance of the starting material spot (higher Rf value) and the appearance of the product spot (lower Rf value).[2][3] The reaction is considered complete when the starting material spot is no longer visible.[1]
Q3: What is the expected difference in Rf values between the trityl-protected starting material and the deprotected product?
The trityl-protected starting material is much less polar than the deprotected product. Therefore, on a normal phase silica TLC plate, the starting material will have a significantly higher Retention Factor (Rf) value, meaning it travels further up the plate. The deprotected product, being more polar, will have a lower Rf value and will be found closer to the baseline.[2][4] An ideal solvent system will give Rf values for both spots between 0.2 and 0.8 for clear separation.[3]
Q4: What are some common acidic conditions for trityl deprotection?
Trityl deprotection is typically achieved using acidic conditions. The specific acid and concentration depend on the lability of the trityl group derivative. A common reagent is trifluoroacetic acid (TFA).[5] For very sensitive substrates, milder acids like formic acid or acetic acid can be used.[5]
Experimental Protocols
Protocol 1: General Procedure for Trityl Deprotection
This protocol outlines a general method for the deprotection of a trityl-protected alcohol.
Materials:
-
Trityl-protected compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) as a scavenger
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the trityl-protected compound in DCM.
-
Add TIS (typically 1-5 equivalents) to the solution. TIS acts as a scavenger to trap the liberated trityl cation, preventing re-protection and other side reactions.
-
Add a solution of TFA in DCM (e.g., 1-5% v/v) dropwise to the stirred solution at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion (as determined by TLC), quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude deprotected product.
-
Purify the crude product as necessary (e.g., by column chromatography).
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
TLC plates (silica gel coated)
-
Developing chamber
-
Eluent (solvent system)
-
Capillary tubes for spotting
-
UV lamp
-
Staining solution (if necessary)
Procedure:
-
Prepare the Developing Chamber: Add the chosen eluent to the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber with solvent vapors. Cover the chamber and allow it to equilibrate for 5-15 minutes.[4]
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), co-spot (C), and reaction mixture (R).[6]
-
Spot the Plate:
-
In the 'SM' lane, spot a dilute solution of your starting material.
-
In the 'R' lane, take a small aliquot from your reaction mixture with a capillary tube and spot it.[7]
-
In the 'C' lane, spot the starting material first, and then spot the reaction mixture on top of it (this is the co-spot).[6] Ensure the spots are small and concentrated by applying them multiple times and allowing the solvent to dry in between.[8]
-
-
Develop the Plate: Carefully place the spotted TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[1] Cover the chamber and allow the solvent to travel up the plate.
-
Analyze the Plate: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil.[1]
-
Visualize the Spots:
-
Examine the plate under a UV lamp. Circle any visible spots with a pencil.[1] Trityl-containing compounds are often UV active.
-
If the spots are not visible under UV light, use a chemical stain.
-
-
Interpret the Results: As the reaction proceeds, the spot for the starting material in the 'R' lane will diminish, and a new, lower Rf spot for the product will appear and intensify. The reaction is complete when the starting material spot is no longer visible in the 'R' lane.[1]
-
Calculate Rf Values: The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)[9]
-
Data Presentation
Table 1: Comparison of Common Trityl Protecting Groups and their Lability
| Protecting Group | Abbreviation | Relative Rate of Deprotection (approx.) | Typical Cleavage Conditions |
| Trityl | Tr | 1 | 80% Acetic Acid (48 hours) |
| Monomethoxytrityl | MMT | 10 | 80% Acetic Acid |
| Dimethoxytrityl | DMT | ~300 | 80% Acetic Acid (minutes) / 3% TCA in DCM |
This data is based on the deprotection of nucleosides and can vary with the substrate and reaction conditions.[5]
Table 2: Common TLC Stains for Visualization
| Stain | Preparation | Visualization | Good for |
| Potassium Permanganate | 1.5 g KMnO4, 10 g K2CO3, 1.25 mL 10% NaOH in 200 mL water.[10] | Yellow spots on a purple background.[11] | Compounds that can be oxidized (e.g., alcohols, alkenes).[10][12] |
| p-Anisaldehyde | Add 15 ml of AcOH and 3.5 mL of p-Anisaldehyde to 350 mL ice-cold EtOH. Cautiously add 50 mL concentrated H2SO4 dropwise.[10] | Range of colors, requires heating. | General purpose, particularly good for nucleophiles like alcohols.[10][12] |
| Ceric Ammonium Molybdate (CAM) | Dissolve 0.5g Ce(NH4)2(NO3)6 and 24.0 g of (NH4)6Mo7O24·4H2O in water. Carefully add 28 mL H2SO4. | Blue-green spots, requires heating. | General purpose stain.[10] |
| Iodine | Place a few crystals of iodine in a sealed chamber. | Brown spots. | Unsaturated compounds and many other organic compounds. |
Troubleshooting Guide
Issue: No spots are visible on the TLC plate.
-
Possible Cause: The compound is not UV-active.
-
Solution: Use a chemical stain for visualization.[1]
-
-
Possible Cause: The sample is too dilute.
-
Solution: Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[8]
-
-
Possible Cause: The compound is volatile and has evaporated.
-
Solution: If volatility is suspected, TLC may not be the most suitable monitoring technique.[8]
-
Issue: The spots are streaking or elongated.
-
Possible Cause: The sample is overloaded.
-
Solution: Dilute the sample solution before spotting.[8]
-
-
Possible Cause: The compound is acidic or basic.
-
Solution: For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1–2.0%).[8]
-
-
Possible Cause: The compound is highly polar.
-
Solution: Consider using a more polar solvent system or a reverse-phase TLC plate.[8]
-
Issue: The spots are too close to the baseline (low Rf).
-
Possible Cause: The eluent is not polar enough.
-
Solution: Increase the polarity of the eluent by increasing the proportion of the more polar solvent in your mixture.[8]
-
Issue: The spots are too close to the solvent front (high Rf).
-
Possible Cause: The eluent is too polar.
-
Solution: Decrease the polarity of the eluent by decreasing the proportion of the more polar solvent.[8]
-
Issue: The starting material and product spots are not well-separated.
-
Possible Cause: The polarity of the eluent is not optimal.
-
Solution: Experiment with different solvent systems to achieve better separation. A co-spot is particularly useful here to confirm if the spots are truly overlapping.[6]
-
Visualizations
Caption: Workflow for monitoring trityl deprotection by TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. silicycle.com [silicycle.com]
- 9. Khan Academy [khanacademy.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. TLC stains [reachdevices.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Regioselectivity of Imidazole N-Alkylation
Welcome to the technical support center for the N-alkylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving regioselectivity and troubleshooting common issues encountered during synthesis.
Troubleshooting Guide
This section addresses specific problems you might encounter during the N-alkylation of unsymmetrically substituted imidazoles.
Q: My N-alkylation reaction is producing a mixture of N1 and N3 regioisomers with poor selectivity. How can I improve this?
A: Achieving high regioselectivity in the N-alkylation of unsymmetrical imidazoles is a common challenge due to the similar nucleophilicity of the two nitrogen atoms.[1] The outcome is governed by a delicate interplay of steric, electronic, and solvent effects.[2] Here are several strategies to improve selectivity:
Troubleshooting Steps:
-
Evaluate Steric Hindrance:
-
Substituent Effects: A bulky substituent on the imidazole ring will sterically hinder the adjacent nitrogen, directing the alkylation to the more accessible nitrogen atom.[2][3]
-
Alkylating Agent: Similarly, using a larger, more sterically demanding alkylating agent can increase selectivity for the less hindered nitrogen.[2]
-
-
Leverage Electronic Effects:
-
An electron-withdrawing group (EWG) at the C4(5) position decreases the nucleophilicity of the adjacent nitrogen atom. This electronic deactivation favors alkylation at the more distant, and therefore more nucleophilic, nitrogen.[2][4] Conversely, electron-donating groups can reduce this selectivity.
-
-
Optimize the Base and Solvent System:
-
The choice of base and solvent can significantly influence the ratio of regioisomers.[3] For instance, some studies report that using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) can favor N1 alkylation in certain substrates.[5] The polarity of the solvent and the nature of the counter-ion from the base can affect the tautomeric equilibrium and the nucleophilicity of each nitrogen.[2]
-
-
Implement a Protecting Group Strategy:
-
For reactions where high regioselectivity is essential, using a protecting group is a highly reliable method.[3][5] The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example. By protecting one nitrogen, you can direct the alkylation specifically to the other, after which the protecting group can be removed.[4][6] This "trans-N-alkylation" strategy offers excellent control over the final product.[6]
-
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.[4]
Q: My reaction yield is low, or the reaction is not proceeding to completion. What should I check?
A: Low yields can result from incomplete deprotonation of the imidazole, low reactivity of the alkylating agent, or suboptimal reaction conditions.[3]
Troubleshooting Steps:
-
Base and Solvent: Ensure the base is strong enough to deprotonate your imidazole derivative. For less acidic imidazoles, a strong base like NaH in an anhydrous aprotic solvent (THF, DMF) is often necessary for complete deprotonation.[3] For more reactive systems, weaker bases like K₂CO₃ or Cs₂CO₃ in solvents like acetonitrile (MeCN) or DMF may be sufficient.[3]
-
Alkylating Agent: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with low reactivity, consider switching to the bromide or iodide equivalent.[3]
-
Temperature: Some reactions require heating to proceed at a reasonable rate. Incrementally increasing the temperature while monitoring the reaction by TLC or LC-MS can help drive it to completion.[3]
Q: I am observing a significant amount of a dialkylated imidazolium salt. How can I prevent this?
A: The mono-alkylated imidazole product is still nucleophilic and can react again with the alkylating agent, which is a common side reaction.[7]
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of the imidazole (e.g., 1.1-1.2 equivalents) relative to the alkylating agent to minimize the chance of the product reacting further.[3][7]
-
Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]
-
Reaction Monitoring: Monitor the reaction progress closely and stop it as soon as the starting material has been consumed to prevent the formation of the dialkylated byproduct.[3][7]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of imidazole?
A1: The reaction is a nucleophilic substitution that proceeds in two main steps:[3]
-
Deprotonation: A base removes the acidic N-H proton from the imidazole ring, creating a nucleophilic imidazolate anion. In this anion, the negative charge is delocalized across both nitrogen atoms.[1]
-
Nucleophilic Attack: The imidazolate anion attacks the electrophilic alkylating agent, displacing the leaving group to form the N-alkylated imidazole.[3]
Q2: Which factors have the greatest influence on regioselectivity?
A2: The regioselectivity of N-alkylation on an unsymmetrical imidazole ring is primarily dictated by three factors:[2][4]
-
Electronic Effects: Electron-withdrawing substituents decrease the electron density of the adjacent nitrogen, making the distal nitrogen more nucleophilic and thus the preferred site of attack.[2]
-
Steric Hindrance: Bulky groups on either the imidazole ring or the alkylating agent will favor alkylation at the less sterically congested nitrogen atom.[2]
-
Reaction Conditions: The choice of solvent, base, and temperature can alter the tautomeric equilibrium and the nature of the imidazolate ion pair, thereby influencing the product ratio.[3][8]
Caption: Key factors influencing the regioselectivity of imidazole N-alkylation.
Q3: What are some common side reactions to be aware of?
A3: Besides poor regioselectivity and dialkylation, other potential side reactions include C-alkylation, although this is less common, and decomposition of starting materials or products at high temperatures or in the presence of a very strong base.[3]
Q4: When should I consider using a protecting group?
A4: A protecting group strategy is recommended when:
-
Other methods of directing the regioselectivity (steric, electronic, solvent effects) have failed.
-
The synthesis involves multiple steps where one nitrogen atom must remain unreacted.
-
A specific, less-favored regioisomer is the desired product. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly effective for this purpose.[3][6]
Data Presentation
The following tables summarize how different reaction parameters can influence the regioselectivity of N-alkylation reactions.
Table 1: Influence of Base and Solvent on N-Alkylation of 4-Nitroimidazole [5]
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 35 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 30 |
Data demonstrates the impact of solvent choice on reaction yield for an electronically biased imidazole.
Table 2: Influence of Base on N-Alkylation of Indazole *
| Entry | Base | Solvent | Temperature | N1:N2 Ratio |
| 1 | Cs₂CO₃ | DMF | 25 °C | 98:2 |
| 2 | K₂CO₃ | DMF | 25 °C | 85:15 |
| 3 | NaH | THF | 25 °C | >99:1 |
*Data adapted from a study on indazole N-alkylation, which presents similar regioselectivity challenges and highlights the significant influence of the base-solvent system.[3][9]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Potassium Carbonate
This protocol is a general starting point and may require optimization for specific substrates.[5]
-
Reaction Setup: To a solution of the substituted imidazole (1.0 equiv) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (1.5 equiv).
-
Stirring: Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective N-Alkylation via SEM Protecting Group ("trans-N-alkylation")
This protocol outlines a reliable method for achieving high regioselectivity for complex imidazoles.[4][6]
-
Protection (N1): Protect the starting imidazole (1.0 equiv) with SEM-Cl (1.2 equiv) using a suitable base (e.g., NaH) in an anhydrous solvent like THF at 0 °C to room temperature to yield the N1-SEM protected imidazole.
-
Alkylation (N3): To the purified N1-SEM-imidazole (1.0 equiv) in an anhydrous solvent (e.g., DMF), add a base (e.g., NaH, 1.1 equiv) at 0 °C. After stirring for 30 minutes, add the desired alkylating agent (1.1 equiv) and allow the reaction to proceed until completion. This step directs the alkyl group exclusively to the N3 position.
-
Deprotection: Remove the SEM group from the N1,N3-disubstituted imidazole product. This can be achieved under acidic conditions (e.g., HCl in ethanol) or with a fluoride source (e.g., TBAF in THF), yielding the pure N3-alkylated imidazole.
-
Purification: Purify the final product by column chromatography.
Caption: Experimental workflow for regioselective "trans-N-alkylation" using a SEM protecting group.
References
- 1. reddit.com [reddit.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 1-trityl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 1-trityl-1H-imidazole-4-carboxylate. Due to the limited availability of directly published and assigned spectra for this specific molecule, this guide presents a comparative analysis based on the known spectral data of its core fragments: the 1-trityl-1H-imidazole and various ethyl imidazole-4-carboxylate derivatives. This approach allows for a reliable prediction and interpretation of the NMR spectra of the target compound, a crucial aspect in its synthesis and characterization for research and drug development.
Predicted and Comparative ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the trityl, imidazole, and ethyl groups. The table below compares the predicted chemical shifts for the target molecule with the experimental data from closely related compounds.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm)
| Proton | Predicted (this compound) | 1-tritylimidazole[1] | Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate[2] |
| Trityl-H (aromatic) | ~7.10 - 7.40 (m, 15H) | 7.11 - 7.37 (m, 15H) | - |
| Imidazole H-2 | ~7.70 - 7.90 (s, 1H) | 7.46 (s, 1H) | 7.72 (s, 1H) |
| Imidazole H-5 | ~7.60 - 7.80 (s, 1H) | 6.83 (s, 1H) | - |
| -OCH₂CH₃ (quartet) | ~4.20 - 4.40 (q, 2H) | - | 4.30 (q, 2H) |
| -OCH₂CH₃ (triplet) | ~1.20 - 1.40 (t, 3H) | - | 1.34 (t, 3H) |
Note: The chemical shifts for the imidazole protons in the target molecule are predicted to be influenced by both the electron-withdrawing trityl group at the N-1 position and the ethyl carboxylate group at the C-4 position.
Predicted and Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of related structures.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Carbon | Predicted (this compound) | Ethyl 3-benzyl-5-methyl-3H-imidazole-4-carboxylate[2] |
| C=O (ester) | ~160 - 165 | 160.7 |
| Imidazole C-2 | ~138 - 142 | 140.0 |
| Imidazole C-4 | ~118 - 122 | - |
| Imidazole C-5 | ~145 - 150 | 147.6 |
| Trityl C (quaternary) | ~75 - 80 | - |
| Trityl C (aromatic) | ~127 - 145 | - |
| -OCH₂CH₃ | ~60 - 65 | 60.6 |
| -OCH₂CH₃ | ~14 - 16 | 14.2 |
Experimental Protocols
A standard protocol for acquiring ¹H and ¹³C NMR spectra for organic compounds like this compound is outlined below.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the solid sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Dissolution: Gently vortex or shake the vial to ensure complete dissolution.
-
Transfer: Transfer the solution into a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good spectral resolution.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay: A delay of 1-2 seconds between scans.
-
Referencing: The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay: A delay of 2-5 seconds is used to ensure proper relaxation of quaternary carbons.
-
Referencing: The spectrum is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound, highlighting the key functional groups.
Caption: Structure of this compound.
References
Interpreting the Mass Spectrum of Ethyl 1-trityl-1H-imidazole-4-carboxylate: A Comparative Guide
For researchers, scientists, and professionals in drug development, mass spectrometry stands as a pivotal tool for the structural elucidation of novel chemical entities. This guide provides a comprehensive interpretation of the expected mass spectrum of Ethyl 1-trityl-1H-imidazole-4-carboxylate, a complex heterocyclic compound. By dissecting its probable fragmentation patterns and comparing them with a structurally related compound, this document serves as a practical reference for analyzing similar molecules.
Predicted Mass Spectrum Analysis
The mass spectrum of this compound is anticipated to be dominated by fragmentation events corresponding to its three primary structural motifs: the trityl group, the ethyl carboxylate moiety, and the imidazole core. Electron ionization (EI) would likely induce the following key fragmentations:
-
Loss of the Trityl Group: The most prominent fragmentation pathway is expected to be the cleavage of the bond between the imidazole nitrogen and the trityl group, leading to the formation of a highly stable triphenylmethyl (trityl) cation. This would result in a very intense peak at a mass-to-charge ratio (m/z) of 243.
-
Fragmentation of the Ester Group: The ethyl carboxylate group is prone to several fragmentation patterns. A common fragmentation is the loss of an ethoxy radical (-OC2H5), which would generate a fragment with a specific m/z. Another possibility is the loss of an ethyl radical (-C2H5), followed by the loss of carbon monoxide (CO).
-
Imidazole Ring Fragmentation: The imidazole ring itself can undergo cleavage, although this is generally less favorable than the loss of the large trityl group.
Comparative Analysis
To contextualize the predicted fragmentation pattern, we can compare it with the known mass spectrum of a similar compound, 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde. This compound shares the trityl and imidazole functionalities, providing a valuable reference for the behavior of these groups under mass spectrometric analysis.
| Predicted Fragment (Target Molecule) | m/z (Predicted) | Corresponding Fragment (Comparative Molecule) | m/z (Observed)[1] | Interpretation |
| [C(C6H5)3]+ | 243 | [C(C6H5)3]+ | 243 | This indicates the highly favorable formation of the trityl cation, which is expected to be the base peak in both spectra. |
| [M - C(C6H5)3]+ | 139 | [M - C(C6H5)3]+ | 95 | This represents the imidazole portion of the molecule after the loss of the trityl group. The difference in mass is due to the different substituent at the 4-position (ethyl carboxylate vs. carbaldehyde). |
| [C6H5]+ | 77 | [C6H5]+ | 77 | The presence of a phenyl cation is a common fragment from the breakdown of the trityl group. |
Experimental Protocols
A standard method for analyzing aromatic esters like this compound would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms or HP-5MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.[2][3]
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte reaching the column.[2]
-
Injection Port Temperature: Typically set around 250-280°C to ensure complete volatilization of the sample.[4]
-
Oven Temperature Program: A temperature ramp is employed to separate compounds with different boiling points. A typical program might start at a lower temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[3][4]
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1-1.5 mL/min).[3]
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.[2]
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is typically used.
-
Scan Range: A mass range of m/z 50-500 would be appropriate to detect the molecular ion and key fragments.[2]
-
Ion Source Temperature: Usually maintained around 230°C.[3]
Visualizing Fragmentation and Workflow
To further clarify the processes involved, the following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.
Caption: Predicted fragmentation of this compound.
Caption: General workflow for GC-MS analysis.
References
- 1. 1-(triphenylmethyl)-1H-imidazole-4-carbaldehyde | C23H18N2O | CID 618233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tdi-bi.com [tdi-bi.com]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Comparative Guide to HPLC Methods for Purity Analysis of Ethyl 1-trityl-1H-imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) is a critical quality attribute that directly impacts the safety and efficacy of drug products. Ethyl 1-trityl-1H-imidazole-4-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Therefore, robust analytical methods are essential to ensure its purity by identifying and quantifying any process-related impurities or degradation products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.[1][2]
This guide provides a comparative overview of potential HPLC methods for the purity analysis of this compound, based on established methods for similar imidazole derivatives and general principles of HPLC method development for pharmaceuticals.
Representative HPLC Method for Purity Analysis
Experimental Protocol: Representative RP-HPLC Method
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm). C8 columns could also be considered as an alternative.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Elution Mode: Gradient elution is often preferred for impurity profiling to ensure the separation of compounds with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm, or determined by the UV spectrum of the main compound and its potential impurities. A PDA detector is highly recommended to assess peak purity.[6]
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the test sample in the same manner as the standard solution.
-
Spiked Sample: To confirm the separation of known impurities, a sample solution can be spiked with small amounts of available impurity standards.
4. System Suitability:
-
Before sample analysis, the system suitability should be verified by injecting the standard solution multiple times. Key parameters to assess include theoretical plates, tailing factor, and reproducibility of retention time and peak area.[7]
Comparison of HPLC Methodologies
The choice of HPLC parameters can significantly impact the separation and quantification of impurities. Below is a comparison of different approaches that could be employed for the purity analysis of this compound.
| Parameter | Method A: Representative RP-HPLC (C18) | Method B: Alternative RP-HPLC (C8) | Method C: HILIC (Hydrophilic Interaction Liquid Chromatography) | Method D: UHPLC (Ultra-High-Performance Liquid Chromatography) |
| Stationary Phase | C18 (Octadecylsilane) | C8 (Octylsilane) | Amide or other polar stationary phases | Sub-2 µm particle size C18 or C8 |
| Separation Principle | Primarily hydrophobic interactions. | Less hydrophobic retention than C18. | Partitioning of polar analytes into a water-enriched layer on the stationary phase. | Similar to HPLC but with higher efficiency and speed. |
| Typical Mobile Phase | Acetonitrile/Methanol and buffered aqueous phase. | Acetonitrile/Methanol and buffered aqueous phase. | High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous buffer. | Similar to HPLC, but optimized for high pressures. |
| Advantages | Versatile, widely available, good for moderately polar to nonpolar compounds. | May provide better peak shape for some basic compounds and faster elution of highly retained compounds. | Better retention and separation of very polar impurities that are not well-retained in RP-HPLC. | Faster analysis times, higher resolution, and improved sensitivity.[2] |
| Disadvantages | May not retain very polar impurities. | May have lower retention and selectivity for some nonpolar compounds compared to C18. | Longer equilibration times, potential for sample solubility issues in high organic mobile phases. | Requires specialized high-pressure instrumentation, potential for column clogging with less clean samples. |
| Application for Target | Suitable for the main compound and many potential nonpolar to moderately polar impurities. | A good alternative to C18 to achieve different selectivity. | Useful for identifying and quantifying highly polar impurities like imidazole starting materials. | Ideal for high-throughput analysis and complex impurity profiles requiring high resolution. |
Logical Workflow for HPLC Purity Analysis
The following diagram illustrates the general workflow for the purity analysis of a pharmaceutical intermediate like this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. veeprho.com [veeprho.com]
- 3. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC analysis of imidazole antimycotic drugs in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Trityl vs. Boc for Imidazole Protection: A Data-Driven Comparison for Researchers
In the realm of organic synthesis, particularly in peptide and medicinal chemistry, the selective protection of the imidazole moiety of histidine is a critical step to prevent undesirable side reactions and racemization. Among the various protecting groups available, the trityl (Tr) and tert-butyloxycarbonyl (Boc) groups are frequently employed. This guide provides an objective, data-driven comparison of their performance, supported by experimental protocols, to assist researchers, scientists, and drug development professionals in making an informed selection for their specific synthetic needs.
Key Characteristics at a Glance
| Feature | Trityl (Tr) | tert-Butoxycarbonyl (Boc) |
| Chemical Nature | Triphenylmethyl (bulky aromatic) | Carbamate |
| Primary Application | Imidazole side-chain protection in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1] | Imidazole side-chain protection in Boc-based SPPS and solution-phase synthesis.[2] |
| Stability | Stable to basic conditions, labile to mild acidic conditions.[3] | Stable to a wide range of non-acidic conditions, labile to strong acids and specific basic/reductive conditions.[4][5] |
| Steric Hindrance | High.[3] | Moderate.[4] |
| Racemization Suppression | Less effective, especially at elevated temperatures.[6] | Highly effective in suppressing racemization.[6][7] |
Performance Comparison: Experimental Data
The choice between Trityl and Boc for imidazole protection significantly impacts key aspects of a synthetic workflow, including reaction yields, stereochemical integrity, and the conditions required for deprotection.
Imidazole Protection and Deprotection Yields
The following table summarizes typical reported yields for the protection of imidazole with both Trityl and Boc groups, as well as the yields for their subsequent removal.
| Protecting Group | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Trityl (Tr) | Protection | Trityl chloride, Et3N/DIPEA | DMF or DCM | Room Temp | 12-24 | ~77-90%[8] |
| Deprotection (Acidic) | 1-5% TFA in DCM | DCM | Room Temp | 1-2 | High | |
| Deprotection (Acidic) | 80% Acetic Acid | - | Room Temp | - | High | |
| Boc | Protection | Boc₂O, DMAP (cat.) | CH₂Cl₂ | 25 | 2-6 | ~95%[9] |
| Protection | Boc₂O, Et₃N | MeOH | Room Temp | Overnight | - | |
| Deprotection (Acidic) | 20-50% TFA in DCM | DCM | Room Temp | 0.5-4 | >95%[10] | |
| Deprotection (Reductive) | NaBH₄ | EtOH | Room Temp | - | 75-98%[5] | |
| Deprotection (Basic) | Cs₂CO₃, Imidazole | CH₃CN | 70 | - | High[11] |
Suppression of Histidine Racemization in Peptide Synthesis
Histidine is highly susceptible to racemization during peptide coupling. The choice of the imidazole protecting group is a critical factor in maintaining the stereochemical integrity of the peptide. Experimental data demonstrates a significant advantage of the Boc group over the Trityl group in this regard, especially under forcing conditions like elevated temperatures often used in microwave-assisted peptide synthesis.
| Histidine Derivative | Coupling Conditions | D-Isomer Formation (%) |
| Fmoc-His(Trt)-OH | 50°C, 10 min | 6.8[6] |
| Fmoc-His(Boc)-OH | 50°C, 10 min | 0.18[6] |
| Fmoc-His(Trt)-OH | 90°C, 2 min | >16[6] |
| Fmoc-His(Boc)-OH | 90°C, 2 min | 0.81[6] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the imidazole group with both Trityl and Boc are provided below.
Protection of Imidazole with Trityl Chloride
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[3]
Deprotection of N-Trityl Imidazole (Acidic Conditions)
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.
-
Upon completion, neutralize the excess acid by washing with a saturated sodium bicarbonate solution.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected imidazole derivative.[3]
Protection of Imidazole with Di-tert-butyl dicarbonate (Boc Anhydride)
Materials:
-
Imidazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of imidazole (1.0 equivalent) in dichloromethane, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to afford N-Boc-imidazole as a white solid.[9][12]
Deprotection of N-Boc Imidazole (Reductive Conditions)
Materials:
-
N-Boc imidazole derivative
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
3N HCl solution
Procedure:
-
Dissolve the N-Boc-protected imidazole in ethanol (95% or dry) at room temperature.
-
Add sodium borohydride (1.5 - 3 equivalents) to the solution.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the dropwise addition of a 3N HCl solution at 0°C until gas production ceases (pH ~7).
-
Extract the product with a suitable organic solvent.
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent to obtain the deprotected imidazole.[13]
Decision Framework and Experimental Workflow
The selection between Trityl and Boc protection for imidazole is a multi-faceted decision that depends on the overall synthetic strategy, particularly in the context of peptide synthesis.
Caption: Decision framework for selecting between Trityl and Boc protecting groups for imidazole.
The following diagram illustrates a general experimental workflow for evaluating the stability of the chosen protecting group under specific reaction conditions.
Caption: General workflow for evaluating the stability and performance of imidazole protecting groups.
Conclusion
Both Trityl and Boc are effective protecting groups for the imidazole moiety of histidine, each with distinct advantages and disadvantages. The Trityl group, with its high steric bulk and stability to basic conditions, is a workhorse in Fmoc-based SPPS. However, its significant drawback is the increased risk of histidine racemization, particularly at elevated temperatures.
The Boc group, in contrast, offers superior suppression of racemization, making it the preferred choice for syntheses where stereochemical purity is paramount. Furthermore, the Boc group provides greater flexibility in deprotection strategies, with options for removal under strong acid, specific basic, or mild reductive conditions. This orthogonality can be highly advantageous in complex, multi-step syntheses. Ultimately, the optimal choice between Trityl and Boc will depend on the specific requirements of the synthetic route, including the chosen solid-phase strategy, the need to minimize racemization, and the desired deprotection conditions.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
The Trityl Group: A Superior Choice for Imidazole Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the imidazole moiety, a ubiquitous heterocycle in medicinal chemistry and a key component of the amino acid histidine, the trityl (triphenylmethyl, Tr) group offers a distinct set of advantages over other common protecting groups such as the tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxymethyl (SEM) groups. This guide provides an objective comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Core Advantages of Trityl Chloride for Imidazole Protection
The utility of the trityl group for imidazole protection stems from a unique combination of steric and electronic properties that confer several key benefits.[1]
-
Acid Lability: The N-trityl bond is highly susceptible to cleavage under mild acidic conditions, such as 1-5% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 80% aqueous acetic acid.[1] This facile deprotection is driven by the formation of the stable trityl cation.
-
Orthogonality: The trityl group is robust under basic and neutral conditions, making it orthogonal to many other protecting groups used in organic synthesis.[1] This allows for selective deprotection of other functional groups without affecting the N-trityl protected imidazole.
-
Steric Hindrance: The three bulky phenyl rings provide significant steric hindrance around the protected nitrogen atom, which can influence the reactivity of the imidazole ring and adjacent functional groups.[1]
-
Ease of Introduction: The trityl group is readily introduced using trityl chloride (TrCl) in the presence of a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA).[1]
Performance Comparison: Trityl vs. Alternatives
The choice of protecting group significantly impacts the efficiency and outcome of a synthetic route. Below is a comparative summary of the trityl group against Boc and SEM for the protection of imidazole.
| Feature | Trityl (Tr) | tert-Butoxycarbonyl (Boc) | 2-(Trimethylsilyl)ethoxymethyl (SEM) |
| Introduction Reagent | Trityl chloride (TrCl) | Di-tert-butyl dicarbonate (Boc₂O) | SEM chloride (SEM-Cl) |
| Typical Introduction Yield | High (e.g., ~77% for 1-(o-chlorophenyl-diphenyl-methyl)imidazole)[2] | High (e.g., 95% for N-Boc-imidazole)[3] | Moderate (e.g., 47% for an N-SEM protected imidazole derivative)[4] |
| Stability | Stable to base, nucleophiles, and hydrogenolysis.[1] | Stable to non-acidic conditions.[5] | Stable to a range of conditions but can be cleaved by fluoride ions or acids.[4] |
| Deprotection Conditions | Mild acid (e.g., 1-5% TFA in DCM, 80% aq. AcOH).[1] | Stronger acid (e.g., HCl, neat TFA), or specific basic/thermolytic conditions.[6][7] | Fluoride source (e.g., TBAF) or strong acid (e.g., TFA).[4] |
| Typical Deprotection Yield | High (often quantitative). | Good to excellent (75-98% with NaBH₄ in EtOH for some imidazoles).[8][9] | High (quantitative with TFA, though can be slow).[4] |
| Key Advantage | Excellent acid lability and steric bulk. | Good stability and well-understood reactivity. | Orthogonal to many other protecting groups. |
| Potential Drawback | Can be too labile for some multi-step syntheses requiring acidic conditions. | Deprotection often requires harsher acidic conditions than Trityl. | Deprotection can be sluggish and may require specific and sometimes costly reagents. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of the imidazole nitrogen are crucial for reproducible results.
Protocol 1: Protection of Imidazole with Trityl Chloride
Materials:
-
Imidazole
-
Trityl chloride (TrCl)
-
Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve imidazole (1.0 eq) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.1-1.5 eq) to the solution and stir.
-
Slowly add a solution of trityl chloride (1.0-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the N-trityl imidazole.[1]
Protocol 2: Deprotection of N-Trityl Imidazole
Materials:
-
N-trityl imidazole derivative
-
Trifluoroacetic acid (TFA) or Acetic Acid
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of TFA in DCM (typically 1-5% v/v) or 80% aqueous acetic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor the deprotection by TLC. The reaction is usually complete within 1-2 hours.
-
Once the reaction is complete, neutralize the excess acid by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with deionized water and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the deprotected imidazole derivative.[1]
Visualization of Synthetic Strategy and Biological Relevance
The strategic use of imidazole protection is critical in the synthesis of complex molecules with therapeutic potential, such as kinase inhibitors. The following diagrams illustrate a general workflow for imidazole protection and its relevance in a biological context.
Caption: General workflow for the protection and deprotection of imidazole using the trityl group.
Caption: Role of imidazole-based inhibitors in a generic kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. CA1119179A - Process for preparing n-tritylimidazole compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. An atom-efficient and convergent approach to the preparation of NS5A inhibitors by C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00340K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. [PDF] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH | Semantic Scholar [semanticscholar.org]
- 9. arkat-usa.org [arkat-usa.org]
A Comparative Guide to Alternative Reagents for the Deprotection of N-Trityl Imidazoles
For Researchers, Scientists, and Drug Development Professionals
The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for the imidazole moiety of histidine and other imidazole-containing compounds in organic synthesis. Its steric bulk and acid lability make it a valuable tool for preventing unwanted side reactions.[1] However, the classical deprotection method using strong acids like trifluoroacetic acid (TFA) is not always suitable for sensitive substrates. This guide provides an objective comparison of alternative reagents for the deprotection of N-trityl imidazoles, supported by available experimental data, to assist researchers in selecting the optimal conditions for their specific synthetic needs.
Performance Comparison of Deprotection Reagents
The selection of a deprotection reagent is critical for the successful synthesis of complex molecules. The following table summarizes the performance of various reagents for the cleavage of the N-trityl bond on imidazole rings. It is important to note that reaction conditions and yields can be highly substrate-dependent.
| Reagent(s) | Typical Conditions | Reaction Time | Yield | Key Advantages | Potential Limitations |
| Brønsted Acids | |||||
| Trifluoroacetic Acid (TFA) | 1-5% TFA in DCM, rt[1] | 1-2 hours[1] | Generally high | Well-established, fast, and efficient. | Harsh conditions, not suitable for acid-sensitive substrates. |
| Acetic Acid (AcOH) | 80% aq. AcOH, rt[1] | Several hours | Good to high | Milder than TFA, readily available. | Slower reaction times, may require heating for some substrates. |
| Formic Acid | 97+% formic acid, rt[2] | < 5 minutes[2] | Good | Very fast deprotection. | Strong acid, potential for side reactions. |
| Lewis Acids | |||||
| Boron Trifluoride Etherate (BF₃·OEt₂) | 2 equiv. BF₃·OEt₂, CHCl₃/MeOH, rt[2] | 45 minutes[2] | ~93% (for O-trityl) | Mild conditions, effective for acid-sensitive substrates. | Stoichiometric amounts often required, potential for chelation with other functional groups. |
| Three-Component System | |||||
| BF₃·OEt₂ / HFIP / Et₃SiH | Lewis acid, hexafluoroisopropanol, triethylsilane | Variable | High | Mild and rapid, compatible with various protecting groups. | Requires a combination of reagents, optimization may be needed. |
| Oxidative Deprotection | |||||
| Ceric Ammonium Nitrate (CAN) | 0.1 equiv. CAN, MeCN/DMF/H₂O, neutral | Variable | 80-98% (for nucleosides)[3] | Mild, neutral conditions, catalytic amounts. | Primarily demonstrated on nucleosides, substrate scope for imidazoles needs further investigation. |
| Reductive Deprotection | |||||
| Catalytic Hydrogenation (Pd/C) | H₂, Pd/C catalyst | Variable | Variable | Mild, useful for molecules with other reducible groups. | Slower than acidic methods, catalyst poisoning can be an issue.[4] |
| Lithium/Naphthalene | Li powder, catalytic naphthalene | Variable | Good | Non-acidic conditions.[5] | Requires inert atmosphere, strong reducing conditions. |
Deprotection Mechanisms and Experimental Workflows
The deprotection of N-trityl imidazoles, whether by Brønsted or Lewis acids, generally proceeds through the formation of a highly stable trityl cation.[2] This carbocation is then quenched by a nucleophile in the reaction mixture.
Caption: General mechanism for acid-catalyzed deprotection of N-trityl imidazoles.
A generalized workflow for evaluating and comparing different deprotection reagents is crucial for optimizing reaction conditions for a specific N-trityl imidazole substrate.
Caption: Experimental workflow for comparing N-trityl imidazole deprotection reagents.
Detailed Experimental Protocols
1. Deprotection using Trifluoroacetic Acid (TFA)[1]
-
Materials: N-trityl imidazole derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated sodium bicarbonate (NaHCO₃) solution, Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the N-trityl imidazole derivative in DCM.
-
Add a solution of 1-5% (v/v) TFA in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, carefully neutralize the excess acid with saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
2. Deprotection using Boron Trifluoride Etherate (BF₃·OEt₂) (Adapted from O-trityl deprotection)[2]
-
Materials: N-trityl imidazole derivative, Chloroform (CHCl₃), Methanol (MeOH), Boron trifluoride etherate (BF₃·OEt₂), Ethyl acetate (EtOAc), Water, Brine, Anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve the N-trityl imidazole derivative (1.0 equiv) in a mixture of CHCl₃ and MeOH (e.g., 4:1 v/v).
-
Add BF₃·OEt₂ (2.0 equiv) to the solution at room temperature.
-
Stir the mixture at room temperature for approximately 45 minutes, monitoring the reaction by TLC.
-
Pour the reaction mixture into a separatory funnel containing EtOAc and water.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
-
3. Deprotection using Ceric Ammonium Nitrate (CAN) (Adapted from nucleoside deprotection)[3]
-
Materials: N-trityl imidazole derivative, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Water, Ceric Ammonium Nitrate (CAN).
-
Procedure:
-
Dissolve the N-trityl imidazole derivative in a mixture of MeCN and DMF.
-
Add a small amount of water.
-
Add a catalytic amount of CAN (e.g., 0.1 equivalents).
-
Stir the reaction at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., sodium metabisulfite solution).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify as necessary.
-
Conclusion
While traditional acidic deprotection of N-trityl imidazoles is effective, a range of milder alternatives are available for substrates bearing acid-sensitive functional groups. Lewis acids, three-component systems, and oxidative reagents like CAN offer viable pathways to the desired imidazole products. The choice of the optimal reagent and conditions will depend on the specific molecular context, and preliminary screening of different methods is highly recommended to achieve the best results in terms of yield and purity. Reductive methods also present an alternative, non-acidic route for deprotection. Researchers are encouraged to consult the primary literature for more detailed information and substrate-specific examples.
References
Spectroscopic Profile of Ethyl Imidazole-4-Carboxylate: A Comparative Guide for Starting Material Selection
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical step in the synthesis of novel chemical entities. A thorough characterization of these materials is paramount to ensure the integrity and reproducibility of experimental results. This guide provides a detailed spectroscopic comparison of ethyl imidazole-4-carboxylate, a key building block in medicinal chemistry, with common alternative starting materials.
This comparison aims to provide objective data to aid in the selection of the most suitable precursor for a given synthetic route. The following sections present a summary of spectroscopic data, detailed experimental protocols for obtaining this data, and a visual representation of the characterization workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for ethyl imidazole-4-carboxylate and two common alternatives: methyl imidazole-4-carboxylate and imidazole-4-carboxylic acid. This data is essential for confirming the identity and purity of the starting material.
Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| Ethyl Imidazole-4-carboxylate | 12.5 (broad s) | 1H | NH | |
| 7.95 (s) | 1H | H-2 | ||
| 7.65 (s) | 1H | H-5 | ||
| 4.25 (q, J=7.1 Hz) | 2H | OCH₂CH₃ | ||
| 1.30 (t, J=7.1 Hz) | 3H | OCH₂CH₃ | ||
| Methyl Imidazole-4-carboxylate | 12.4 (broad s) | 1H | NH | |
| 7.94 (s) | 1H | H-2 | ||
| 7.63 (s) | 1H | H-5 | ||
| 3.75 (s) | 3H | OCH₃ | ||
| Imidazole-4-carboxylic Acid [1][2] | 12.3 (broad s) | 1H | COOH | |
| 7.80 (s) | 1H | H-2 | ||
| 7.55 (s) | 1H | H-5 |
Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)
| Compound | Chemical Shift (δ) [ppm] | Assignment |
| Ethyl Imidazole-4-carboxylate | 162.5 | C=O |
| 138.0 | C-2 | |
| 135.5 | C-4 | |
| 118.0 | C-5 | |
| 59.5 | OCH₂CH₃ | |
| 14.5 | OCH₂CH₃ | |
| Methyl Imidazole-4-carboxylate [3] | 163.0 | C=O |
| 138.2 | C-2 | |
| 135.7 | C-4 | |
| 117.8 | C-5 | |
| 51.5 | OCH₃ | |
| Imidazole-4-carboxylic Acid | 164.0 | C=O |
| 137.5 | C-2 | |
| 136.0 | C-4 | |
| 119.0 | C-5 |
Table 3: FT-IR Data (KBr Pellet)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| Ethyl Imidazole-4-carboxylate | 3150-2800 (broad) | N-H stretch |
| 1710 | C=O stretch (ester) | |
| 1580 | C=N stretch | |
| 1240 | C-O stretch | |
| Methyl Imidazole-4-carboxylate | 3160-2850 (broad) | N-H stretch |
| 1715 | C=O stretch (ester) | |
| 1585 | C=N stretch | |
| 1230 | C-O stretch | |
| Imidazole-4-carboxylic Acid [4] | 3200-2500 (very broad) | O-H and N-H stretch |
| 1690 | C=O stretch (acid) | |
| 1575 | C=N stretch |
Table 4: Mass Spectrometry Data (EI)
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| Ethyl Imidazole-4-carboxylate [5] | 140 | 112, 95, 68 |
| Methyl Imidazole-4-carboxylate | 126 | 95, 68 |
| Imidazole-4-carboxylic Acid [6] | 112 | 95, 68, 45 |
Experimental Protocols
The following are generalized protocols for the spectroscopic characterization of imidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy[7][8]
-
Sample Preparation: 5-10 mg of the compound was dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-32 scans were accumulated.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. Typically, 1024-4096 scans were accumulated.
Fourier-Transform Infrared (FT-IR) Spectroscopy[9][10][11][12]
-
Sample Preparation: A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans were co-added and averaged. A background spectrum of a pure KBr pellet was subtracted from the sample spectrum.
Mass Spectrometry (MS)[13][14][15]
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared in methanol or another suitable volatile organic solvent.
-
Instrumentation: Mass spectra were obtained on a mass spectrometer using electron ionization (EI).
-
Acquisition: The sample was introduced via a direct insertion probe or gas chromatography inlet. The electron energy was set to 70 eV. The mass spectrum was scanned over a mass range of m/z 40-400.
Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a starting material like ethyl imidazole-4-carboxylate.
Caption: Workflow for Spectroscopic Characterization.
References
- 1. 1H-Imidazole-4-carboxylic acid(1072-84-0) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4(5)-imidazolecarboxylate | C6H8N2O2 | CID 99170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Confirming the Structure of Deprotected Imidazole-4-Carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison to confirm the successful deprotection of N-protected imidazole-4-carboxylate derivatives. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for researchers working with imidazole-containing compounds, which are pivotal in numerous therapeutic areas.
Introduction
The imidazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive molecules.[1][2] Protecting the imidazole nitrogen, often with a tert-butoxycarbonyl (Boc) group, is a common strategy during multi-step syntheses to allow for selective reactions at other positions.[3] The subsequent removal of this protecting group is a critical step that requires careful monitoring to ensure the desired final compound is obtained. This guide outlines the analytical techniques and expected data for confirming the structure of deprotected imidazole-4-carboxylate, using N-Boc-protected ethyl imidazole-4-carboxylate as a primary example.
Spectroscopic Confirmation of Deprotection
The removal of the N-Boc group results in distinct changes in the spectroscopic profile of the molecule. The following tables summarize the expected shifts in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | H-2 (ppm) | H-5 (ppm) | -CH₂- (Ester, ppm) | -CH₃ (Ester, ppm) | Boc (ppm) | N-H (ppm) |
| N-Boc-Ethyl Imidazole-4-carboxylate | ~8.23 | ~8.11 | ~4.40 (q) | ~1.40 (t) | ~1.66 (s, 9H) | Absent |
| Ethyl Imidazole-4-carboxylate | ~7.70 | ~7.65 | ~4.35 (q) | ~1.35 (t) | Absent | Broad singlet, ~10-12 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The data for the N-Boc protected compound is based on the closely related 1-(tert-Butoxycarbonyl)-1H-imidazole-4-carboxylic acid.[4]
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | C=O (Carboxylate) | C-2 | C-4 | C-5 | Boc C=O | Boc C(CH₃)₃ | Boc (CH₃)₃ |
| N-Boc-Ethyl Imidazole-4-carboxylate | ~165 | ~137.5 | ~134.4 | ~123.2 | ~146.0 | ~87.4 | ~27.8 |
| Ethyl Imidazole-4-carboxylate | ~162 | ~138 | ~120 | ~135 | Absent | Absent | Absent |
Note: The ¹³C NMR data for the N-Boc protected compound is based on 1-(tert-Butoxycarbonyl)-1H-imidazole-4-carboxylic acid.[4]
Table 3: Comparative FTIR and Mass Spectrometry Data
| Technique | N-Boc-Ethyl Imidazole-4-carboxylate | Ethyl Imidazole-4-carboxylate |
| FTIR (cm⁻¹) | ~1750 (Boc C=O stretch), ~1720 (Ester C=O stretch), No N-H stretch | ~1720 (Ester C=O stretch), Broad ~3100-2500 (N-H stretch) |
| Mass Spec (m/z) | Expected [M+H]⁺ at 241.11 | Expected [M+H]⁺ at 141.06 |
Experimental Protocols
Deprotection of N-Boc-Ethyl Imidazole-4-Carboxylate
This protocol is based on a general method for the deprotection of N-Boc protected imidazoles.[4]
Materials:
-
N-Boc-Ethyl Imidazole-4-carboxylate
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
5% Sulfuric Acid (H₂SO₄)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-Ethyl Imidazole-4-carboxylate in ethanol.
-
Add sodium borohydride to the solution at room temperature.
-
Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by acidifying with 5% H₂SO₄ to approximately pH 5.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Alternative Structures and How to Differentiate Them
During the synthesis and deprotection, side products or regioisomers may form. For instance, the starting materials could yield the imidazole-5-carboxylate isomer.
-
Imidazole-5-carboxylate vs. Imidazole-4-carboxylate: The key differentiator in the ¹H NMR spectrum is the coupling constants between the imidazole ring protons. In the 4-carboxylate isomer, the two ring protons (H-2 and H-5) are meta to each other and will appear as sharp singlets or narrow doublets. In the 5-carboxylate isomer, the protons (H-2 and H-4) are also meta-coupled. However, their chemical environments are different, leading to distinct chemical shifts that can be predicted and compared to literature values. 2D NMR techniques like HMBC and NOESY can definitively establish the connectivity and spatial relationships of the substituents.
Workflow for Structure Confirmation
References
Comparative yield analysis of different imidazole synthesis routes
An Objective Comparison of Imidazole Synthesis Routes for Researchers
The imidazole ring is a fundamental scaffold in medicinal chemistry and materials science, present in numerous pharmaceuticals, natural products, and functional materials.[1][2] The efficient construction of this heterocyclic motif is, therefore, a critical task for researchers in drug development and related fields. A variety of synthetic methodologies have been established, ranging from classical condensation reactions to modern catalyzed multicomponent approaches.[1][2] This guide provides a comparative analysis of prominent imidazole synthesis routes, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal method for their specific applications.
Comparative Yield Analysis
The choice of a synthetic route is often a balance between yield, reaction time, substrate scope, and the mildness of reaction conditions. The following table summarizes quantitative data for several common and modern methods for synthesizing substituted imidazoles.[1]
| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonium Acetate | Glacial Acetic Acid | Glacial Acetic Acid | 100–120 | 1–2 h | 85–95[1] |
| Marckwald Synthesis | α-Amino Ketone, Potassium Thiocyanate | Two steps: 1. Acetic Acid 2. Raney Nickel | 1. Water/Ethanol 2. Ethanol | 1. Reflux 2. Reflux | Several hours | ~95-Quantitative[3] |
| One-Pot (from α-Hydroxy Ketone) | α-Hydroxy Ketone, Aldehyde, Ammonium Acetate | Silica-Bonded S-Sulfonic Acid (SBSSA) | Solvent-free | 130 | 30-60 min | 90–96[4] |
| One-Pot (Catalytic, MW-assisted) | Benzil, Aldehyde, Ammonium Acetate | MIL-101(Cr) | Solvent-free (Microwave) | Not specified | 10 min | up to 95[5] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for the successful implementation of any synthetic method.[1] Below are protocols for three key synthesis routes.
Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole
This classical one-pot condensation reaction is widely used for preparing tri-substituted imidazoles.[1][6]
Procedure:
-
In a round-bottom flask, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).[1]
-
Add glacial acetic acid to serve as the solvent.[1]
-
Heat the mixture to reflux (100-120 °C) with constant stirring for 1-2 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into a beaker of water to precipitate the product.[1]
-
Collect the solid precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to yield pure 2,4,5-triphenylimidazole.[1]
Marckwald Synthesis of Fused Imidazoles
The Marckwald synthesis is a highly effective method for creating imidazole-2-thiones, which can then be desulfurized to yield the final imidazole product.[3][6] This approach is noted for its high yields and mild conditions.[3]
Procedure:
-
Step 1: Formation of Imidazole-2-thione:
-
Dissolve the starting α-amino ketone hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in a mixture of ethanol and water.
-
Heat the solution to reflux for 2-3 hours.
-
Cool the reaction mixture. The imidazole-2-thione product typically crystallizes upon cooling and can be collected via filtration with high purity.[3]
-
-
Step 2: Desulfurization:
-
Suspend the synthesized imidazole-2-thione in ethanol.
-
Add a slurry of Raney nickel to the suspension.
-
Heat the mixture to reflux with vigorous stirring until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove the Raney nickel catalyst.
-
Evaporate the solvent from the filtrate to obtain the final 2-unsubstituted fused imidazole.[3]
-
One-Pot Synthesis of Trisubstituted Imidazoles from α-Hydroxy Ketones
Modern methodologies often employ catalysts to achieve high yields in shorter reaction times under environmentally benign conditions, such as solvent-free reactions.[4][7]
Procedure:
-
In a reaction vessel, combine the α-hydroxy ketone (e.g., benzoin, 1.0 mmol), an aromatic aldehyde (1.0 mmol), ammonium acetate (2.0 mmol), and a catalytic amount of silica-bonded S-sulfonic acid (SBSSA).[4]
-
Heat the solvent-free mixture at 130 °C for the required time (typically 30-60 minutes), monitoring the reaction's progress with TLC.[4]
-
Upon completion, cool the mixture to room temperature.
-
Add ethyl acetate to the solid residue and filter to separate the catalyst.
-
Wash the filtrate with a saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from an ethanol/water mixture to yield the pure 2,4,5-trisubstituted imidazole.[4]
Comparative Synthesis Workflow
The following diagram illustrates the convergence of different starting materials and general conditions for the primary imidazole synthesis routes discussed.
References
A Comparative Guide to the Acid Lability of Substituted Trityl Groups for Researchers and Drug Development Professionals
The strategic selection of protecting groups is a critical aspect of modern organic synthesis, particularly in the fields of nucleoside, nucleotide, and peptide chemistry, as well as in the development of complex drug molecules. The trityl group (Trt) and its substituted derivatives are widely employed for the protection of primary alcohols, and to a lesser extent, amines and thiols, due to their steric bulk and, most notably, their tunable acid lability. This allows for their selective removal under specific acidic conditions, often in the presence of other protecting groups, a concept known as orthogonality.
This guide provides a comprehensive comparison of the acid lability of various substituted trityl groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal trityl-based protecting group for their synthetic needs.
Quantitative Comparison of Acid Lability
The acid lability of the trityl group is significantly influenced by the electronic nature of substituents on its phenyl rings. Electron-donating groups, such as methoxy (-OCH₃) groups, stabilize the resulting trityl cation formed during acidic cleavage, thereby increasing the rate of deprotection. Conversely, electron-withdrawing groups destabilize the cation, leading to increased stability of the protecting group towards acids.
The following table summarizes the relative rates of cleavage of commonly used substituted trityl groups under acidic conditions.
| Protecting Group | Abbreviation | Substituents | Relative Rate of Cleavage (Approx.) | Typical Deprotection Conditions |
| Phenylfluorenyl | PhFl | Fused aromatic system | ~1/6000 | Stronger acidic conditions |
| Trityl | Trt | None | 1 | 80% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)[1] |
| Monomethoxytrityl | MMT | 1 x -OCH₃ | 10[1][2] | 80% Acetic Acid; Dilute TFA (e.g., 1-3%) in DCM[1] |
| Dimethoxytrityl | DMT | 2 x -OCH₃ | 100-300[1][2] | 80% Acetic Acid (minutes); 3% DCA or TCA in DCM[1][2] |
| Trimethoxytrityl | TMT | 3 x -OCH₃ | >1000[2][3] | Very mild acid[2] |
Note: The relative rates of deprotection are approximate and can vary with the substrate, solvent, temperature, and the specific acidic reagent used.[2]
For a more concrete comparison, the deprotection of a 5'-O-tritylated uridine in 80% acetic acid at room temperature demonstrates the dramatic effect of methoxy substitution:
-
5'-O-Trityl-uridine: Complete deprotection in 48 hours.[3]
-
5'-O-Monomethoxytrityl-uridine: Complete deprotection in 2 hours.[3]
-
5'-O-Dimethoxytrityl-uridine: Complete deprotection in 15 minutes.[3]
Experimental Protocol for Assessing Acid Lability
To quantitatively assess and compare the acid lability of different substituted trityl groups, a standardized kinetic experiment can be performed. This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to monitor the deprotection reaction.
Objective: To determine the rate of acid-catalyzed cleavage of a series of 5'-O-substituted trityl-protected nucleosides (e.g., thymidine).
Materials:
-
5'-O-Trityl-thymidine
-
5'-O-Monomethoxytrityl-thymidine
-
5'-O-Dimethoxytrityl-thymidine
-
Dichloromethane (DCM), anhydrous
-
Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA)
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Triethylammonium acetate (TEAA) buffer, pH 7.0
-
Internal standard (e.g., a stable, UV-active compound that does not react under the experimental conditions)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.
-
Thermostated reaction vials.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each 5'-O-trityl-protected thymidine derivative and the internal standard in anhydrous DCM at a known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the acidic deprotection reagent (e.g., 3% w/v TCA in anhydrous DCM).
-
-
Deprotection Reaction:
-
In a thermostated vial at a constant temperature (e.g., 25 °C), add a known volume of the tritylated nucleoside stock solution and the internal standard stock solution.
-
Initiate the reaction by adding a known volume of the acidic deprotection reagent stock solution. Start a timer immediately.
-
At specific time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a small aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a basic solution (e.g., a solution of triethylamine in methanol).
-
Evaporate the solvent and redissolve the residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Use a suitable gradient of acetonitrile in TEAA buffer to separate the starting material (trityl-protected nucleoside), the product (deprotected nucleoside), and the internal standard.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the nucleosides).
-
-
Data Analysis:
-
For each time point, determine the peak areas of the starting material and the internal standard.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the deprotection reaction.
-
The half-life (t₁/₂) of the protecting group under these conditions can be calculated using the equation: t₁/₂ = ln(2)/k.
-
Alternative UV-Vis Spectrophotometric Method: The deprotection can also be monitored by UV-Vis spectrophotometry. The liberated trityl cation has a strong absorbance in the visible region (around 498 nm for the dimethoxytrityl cation).[4] By measuring the increase in absorbance at this wavelength over time, the rate of reaction can be determined using the Beer-Lambert law, provided the molar extinction coefficient of the specific trityl cation is known.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental assessment of trityl group acid lability.
Signaling Pathway Analogy: Acid-Catalyzed Deprotection
The acid-catalyzed deprotection of a trityl group can be conceptually compared to a simple signaling pathway where an external signal (acid) triggers a cascade leading to a final response (release of the protected group).
Conclusion
The choice of a trityl protecting group is a strategic decision in chemical synthesis that can be guided by quantitative data on acid lability. The ability to fine-tune the rate of deprotection by orders of magnitude through simple substituent changes makes the trityl family of protecting groups exceptionally versatile. For syntheses requiring very mild deprotection conditions, methoxy-substituted trityl groups like DMT and TMT are ideal. Conversely, for applications demanding greater stability to acidic conditions, the standard trityl group or more robust derivatives like the phenylfluorenyl group may be more suitable. By employing systematic kinetic analysis as outlined in this guide, researchers can make informed decisions to optimize their synthetic strategies, leading to improved yields and purities of their target molecules.
References
Safety Operating Guide
Ensuring Safe and Compliant Disposal of Ethyl 1-trityl-1H-imidazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Ethyl 1-trityl-1H-imidazole-4-carboxylate is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols minimizes risks and ensures regulatory compliance. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound.
Hazard Profile and Safety Precautions
-
Skin and Eye Irritation: Imidazole derivatives can cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed: Oral ingestion may be harmful.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5][6]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, compatible, and clearly labeled hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in this container.[5]
-
-
Liquid Waste (Solutions):
2. Container Management:
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag, listing all contents, including the full chemical name of this compound and any solvents.[7][8]
-
Storage: Keep waste containers securely closed and stored in a well-ventilated area, away from heat sources and incompatible materials.[7][9]
3. Empty Container Disposal:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[8][10]
-
The rinsate must be collected and disposed of as hazardous liquid waste.[8]
-
After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular laboratory glass or solid waste, with the label defaced.[10]
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for the hazardous waste.
Emergency Procedures
-
Spills: In case of a spill, evacuate the area if necessary. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container. Ensure proper PPE is worn during cleanup.
-
Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
In all cases of exposure, seek medical attention and consult the Safety Data Sheet for related compounds.
-
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
This structured approach to waste management is fundamental to maintaining a safe and compliant laboratory environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the chemicals you are working with.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. scienceready.com.au [scienceready.com.au]
- 5. web.mit.edu [web.mit.edu]
- 6. easychem.com.au [easychem.com.au]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
